Product packaging for Salvianolic Acid F(Cat. No.:CAS No. 158732-59-3)

Salvianolic Acid F

Cat. No.: B3028091
CAS No.: 158732-59-3
M. Wt: 314.29 g/mol
InChI Key: PULWRMOKQNWQBD-LZSLGQGWSA-N
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Description

salvianolic acid F has been reported in Salvia miltiorrhiza, Vicia faba, and Melissa officinalis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B3028091 Salvianolic Acid F CAS No. 158732-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c18-13-6-2-10(9-15(13)20)1-5-12-11(4-8-16(21)22)3-7-14(19)17(12)23/h1-9,18-20,23H,(H,21,22)/b5-1+,8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULWRMOKQNWQBD-LZSLGQGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C(C=CC(=C2O)O)C=CC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347060
Record name (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158732-59-3
Record name (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Vitro and In Vivo Efficacy of Salvianolic Acid F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid F (SalF) is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. Emerging research has highlighted its potential as a targeted anti-cancer agent, particularly for tumors harboring KRAS mutations. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, focusing on its mechanism of action, experimental methodologies, and quantitative outcomes in cancer models. Special attention is given to its role as a KRAS G12D inhibitor and its modulation of the PI3K/AKT signaling pathway.

In Vitro Studies

This compound has demonstrated significant anti-tumor effects in various cancer cell lines, primarily through the inhibition of cell proliferation, migration, and the induction of apoptosis.

Quantitative Data Summary
Cell LineAssayConcentration/DoseResultsReference
OE-KRAS A549 (Lung Cancer)Cell ProliferationNot SpecifiedSignificant inhibition of proliferation[1]
OE-KRAS A549 (Lung Cancer)Cell MigrationNot SpecifiedInhibition of cell migration[1]
OE-KRAS A549 (Lung Cancer)ApoptosisNot SpecifiedPromotes apoptosis[1]
H1299 (Lung Cancer)Cell Proliferation, Migration, InvasionNot SpecifiedSignificant inhibition of proliferation, motility, and invasiveness. Effects enhanced with ultrasound.[2]
PC9 (Lung Cancer)Cell Proliferation, Migration, InvasionNot SpecifiedSignificant inhibition of proliferation, motility, and invasiveness. Effects enhanced with ultrasound.[2]
Key In Vitro Experimental Protocols

Cell Culture: Human non-small cell lung cancer cell lines such as A549 (with overexpressed KRAS), H1299, and PC9 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated.

Wound Healing Assay for Cell Migration:

  • Grow cells to confluence in a 6-well plate.

  • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells and replace with fresh medium containing this compound.

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the wound closure area to quantify cell migration.

Transwell Invasion Assay:

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed cells in the upper chamber in a serum-free medium.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Add this compound to the upper chamber.

  • After 24 hours, remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invaded cells under a microscope.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat cells with this compound for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis:

  • Lyse treated cells in RIPA buffer to extract total proteins.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., KRAS, p-PI3K, p-AKT, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.

In Vivo Studies

In vivo studies in animal models have corroborated the anti-tumor effects of this compound observed in vitro, demonstrating its potential for clinical application.

Quantitative Data Summary
Animal ModelTreatment ProtocolTumor TypeKey FindingsReference
Subcutaneous Transplant Tumor Model (OE-KRAS A549 cells)Not SpecifiedLung CancerSuppression of lung cancer cell growth[1]
KrasG12D MiceNot SpecifiedLung TumorSignificant reduction in the number and size of lung tumors[1]
Key In Vivo Experimental Protocols

Subcutaneous Xenograft Mouse Model:

  • Subcutaneously inject 5x10⁶ A549 cells (with KRAS overexpression) into the flank of nude mice.

  • When tumors reach a palpable size, randomize the mice into control and treatment groups.

  • Administer this compound (intraperitoneally or orally) at specified doses and schedules.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

KrasG12D Spontaneous Tumor Model:

  • Utilize genetically engineered mice that spontaneously develop lung tumors due to KrasG12D mutation.

  • Initiate treatment with this compound at a predetermined age or upon tumor detection.

  • Monitor tumor progression using imaging techniques (e.g., micro-CT).

  • At the study endpoint, harvest the lungs to count and measure the tumor nodules.

  • Analyze lung tissues for histopathology and protein expression.

Mechanism of Action: Targeting the KRAS-PI3K-AKT Signaling Pathway

This compound exerts its anti-cancer effects by directly targeting the KRAS protein, particularly the G12D mutant, and subsequently inhibiting the downstream PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

Salvianolic_Acid_F_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D KRAS G12D (Active) SalF This compound SalF->KRAS_G12D Inhibition PI3K PI3K KRAS_G12D->PI3K Activation AKT AKT PI3K->AKT Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Bax Bax (Pro-apoptotic) AKT->Bax Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Caspase3 Cleaved Caspase-3 (Apoptosis) Bcl2->Caspase3 Inhibition Bax->Caspase3 Activation

Caption: this compound inhibits KRAS G12D, leading to the suppression of the PI3K/AKT signaling pathway and promoting apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (e.g., A549, H1299) Treatment This compound Treatment CellLines->Treatment ProliferationAssay Proliferation (MTT Assay) Treatment->ProliferationAssay MigrationAssay Migration (Wound Healing) Treatment->MigrationAssay ApoptosisAssay Apoptosis (Flow Cytometry) Treatment->ApoptosisAssay WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot TumorMeasurement Tumor Growth Measurement AnimalModels Animal Models (Xenograft, GEMM) InVivoTreatment This compound Administration AnimalModels->InVivoTreatment InVivoTreatment->TumorMeasurement TissueAnalysis Tissue Analysis (IHC, Western) TumorMeasurement->TissueAnalysis

Caption: A generalized workflow for the in vitro and in vivo evaluation of this compound's anti-cancer properties.

Conclusion and Future Perspectives

This compound has emerged as a promising natural compound with potent anti-cancer properties, particularly against KRAS-driven lung cancers. Its ability to inhibit KRAS G12D and the downstream PI3K/AKT pathway provides a strong rationale for its further development as a therapeutic agent. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, optimizing its delivery through novel formulations to enhance bioavailability, and exploring its efficacy in combination with other standard-of-care chemotherapies or immunotherapies. Clinical trials are warranted to translate these preclinical findings into tangible benefits for cancer patients.

References

The Quest for Salvianolic Acid F: A Technical Guide to its Discovery and Isolation from Danshen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshen, the dried root of Salvia miltiorrhiza Bunge, is a cornerstone of traditional Chinese medicine, revered for its therapeutic effects on cardiovascular and cerebrovascular diseases. Its rich chemical profile boasts a variety of bioactive compounds, among which the salvianolic acids, a group of water-soluble phenolic acids, are of significant interest. While Salvianolic Acid B has been extensively studied, other congeners like Salvianolic Acid F (SalF) are emerging as potent therapeutic agents. This technical guide provides an in-depth overview of the discovery and isolation of this compound, offering detailed methodologies, data presentation, and visualization of key processes to aid researchers in its further exploration and development.

This compound, with the molecular formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol , is a caffeic acid derivative that has demonstrated significant biological activities.[1] Notably, recent studies have highlighted its role in suppressing the growth of cancer cells by inhibiting the PI3K/AKT signaling pathway, a critical pathway in cell proliferation and survival.[2][3] This discovery has opened new avenues for the development of targeted cancer therapies.

This guide will navigate through the intricate process of isolating this promising compound from its natural source, providing a foundation for its scientific and clinical advancement.

Experimental Protocols: Isolating this compound from Danshen

The isolation of this compound from Salvia miltiorrhiza is a multi-step process involving extraction, purification, and characterization. While a definitive, standardized protocol for this compound is not widely published, the following methodology is a comprehensive representation based on established protocols for similar salvianolic acids, such as Salvianolic Acid A and B.[4][5]

Extraction of Total Salvianolic Acids

The initial step involves the extraction of the total phenolic acid content from the dried roots of Danshen.

  • Sample Preparation: Dried roots of Salvia miltiorrhiza are pulverized into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered Danshen is typically extracted with an aqueous ethanol solution (e.g., 70% ethanol) or hot water. Enzymatic extraction using cellulase has also been explored to improve extraction efficiency.[6] The mixture is refluxed or sonicated for a specified period (e.g., 2 hours) to ensure maximum dissolution of the phenolic acids. This process is often repeated multiple times to enhance the yield.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract rich in salvianolic acids.

Purification of this compound

The crude extract contains a complex mixture of compounds, necessitating a multi-step purification process to isolate this compound.

  • Macroporous Resin Chromatography: The crude extract is first subjected to column chromatography using a macroporous adsorption resin (e.g., HP20).[7] This step serves to separate the salvianolic acids from sugars and other polar compounds. The column is typically washed with water, and the phenolic acids are then eluted with a gradient of ethanol-water.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched salvianolic acid fraction is further purified by preparative HPLC.[8] This high-resolution technique allows for the separation of individual salvianolic acids based on their polarity.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution system is employed, typically consisting of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to achieve baseline separation of this compound from other closely related compounds.

    • Detection: The elution profile is monitored using a UV detector, typically at a wavelength of 286 nm.

    • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

Characterization of this compound

The purity and identity of the isolated this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The purity of the collected fractions is assessed by analytical HPLC using a C18 column and a similar mobile phase system as in the preparative step. A pure sample should exhibit a single, sharp peak.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound. Electrospray ionization (ESI) in negative ion mode is typically used for salvianolic acids. The deprotonated molecule [M-H]⁻ of this compound is observed at m/z 313.[1] Further fragmentation in MS/MS analysis can provide structural information.

Data Presentation: Quantitative Analysis

The yield and purity of this compound can vary significantly depending on the source of the plant material, the extraction method, and the purification process. The following table provides a representative summary of the expected quantitative data, compiled from analogous data for other salvianolic acids.

ParameterMethodTypical ValueReference
Extraction Yield (Total Salvianolic Acids) 70% Ethanol Reflux5-10% of dried root weight[9]
Purity after Macroporous Resin HPLC40-60%[10]
Final Purity after Prep-HPLC HPLC>95%[11]
Molecular Weight (Exact Mass) High-Resolution MS314.0790 g/mol [1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Danshen.

experimental_workflow danshen Danshen (Salvia miltiorrhiza) Roots powder Pulverized Danshen Powder danshen->powder extraction Solvent Extraction (e.g., 70% Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract macroporous Macroporous Resin Chromatography crude_extract->macroporous enriched_fraction Enriched Salvianolic Acid Fraction macroporous->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc salf Pure this compound prep_hplc->salf characterization Characterization (HPLC, MS, NMR) salf->characterization final_product Characterized This compound characterization->final_product

A generalized workflow for the isolation of this compound.
Signaling Pathway

This compound has been shown to exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the proposed mechanism of action of this compound.

signaling_pathway cluster_cell Cancer Cell SalF This compound PI3K PI3K SalF->PI3K Inhibits AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Inhibition of the PI3K/AKT pathway by this compound.

Conclusion

The discovery and isolation of this compound from Danshen represent a significant step forward in the exploration of novel therapeutic agents from natural sources. While challenges remain in optimizing its extraction and purification to achieve higher yields, the methodologies outlined in this guide provide a solid framework for researchers. The elucidation of its mechanism of action, particularly its inhibitory effect on the PI3K/AKT signaling pathway, underscores its potential as a lead compound in drug development, especially in the field of oncology. Further research into its pharmacological properties and clinical efficacy is warranted to fully realize the therapeutic promise of this remarkable molecule.

References

Toxicology and Safety Profile of Salvianolic Acid F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive toxicological data for Salvianolic Acid F (SalF) is not currently available in the public domain. This guide summarizes the extensive safety and toxicology data available for the structurally related and more abundant compounds, Salvianolic Acid A (SAA) and Salvianolic Acid B (SAB), which may serve as a preliminary reference. However, this information should be interpreted with caution as it is not directly transferable to this compound. Further dedicated toxicological studies on this compound are imperative to establish its safety profile.

Introduction

Salvianolic acids are a group of water-soluble phenolic compounds isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). Among them, Salvianolic Acid A (SAA) and Salvianolic Acid B (SAB) are the most abundant and have been extensively studied for their therapeutic properties, including cardiovascular protection and anti-inflammatory effects.[1][2] this compound (SalF) is another member of this family that has demonstrated potential in cancer therapy, specifically in suppressing KRAS-dependent lung cancer cell growth.[3] Despite its therapeutic potential, a comprehensive understanding of its toxicology and safety is crucial for further drug development. This technical guide aims to provide an in-depth overview of the available toxicological data for closely related salvianolic acids to inform preliminary safety assessments of this compound.

Non-Clinical Toxicology of Salvianolic Acids A and B

Extensive non-clinical safety evaluations have been conducted on Salvianolic Acid A and B, providing a basis for understanding the potential toxicological profile of this class of compounds.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single high-dose administration.

Table 1: Acute Toxicity of Salvianolic Acid A (SAA)

SpeciesRoute of AdministrationParameterValueReference
MiceIntravenousLD501161.2 mg/kg[4][5]
DogsIntravenousMLD682 mg/kg[4][5]
DogsIntravenousMNLD455 mg/kg[4][5]

LD50: Median lethal dose; MLD: Minimum lethal dose; MNLD: Maximum non-lethal dose.

Experimental Protocol: Acute Toxicity Study in Mice (for SAA) [4][6]

  • Test System: BALB/c mice (equal numbers of males and females).

  • Vehicle: 5% glucose solution.

  • Administration: Single intravenous injection.

  • Dose Levels: Graded doses ranging from 800 mg/kg to 1600 mg/kg.

  • Observation Period: 14 days.

  • Parameters Observed: Mortality, clinical signs of toxicity (e.g., changes in motor activity, convulsions), and body weight changes.

  • Data Analysis: The LD50 was calculated using a recognized statistical method.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the adverse effects of repeated dosing over a period of several weeks.

Table 2: 4-Week Intravenous Sub-chronic Toxicity of Salvianolic Acid A (SAA) in Dogs

ParameterFindingsReference
NOAEL 20 mg/kg/day[4][5]
Target Organs Liver, Kidneys, Thymus[4][5]
Histopathological Findings Focal necrosis in the liver and renal tubular epithelial cells at 80 and 300 mg/kg.[4][5]
Clinical Chemistry Abnormal changes in biochemical parameters at 80 and 300 mg/kg.[4][5]
Organ Weights Decrease in relative thymus weight at 80 and 300 mg/kg.[4][5]

NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocol: 4-Week Sub-chronic Toxicity Study in Dogs (for SAA) [4]

  • Test System: Beagle dogs (equal numbers of males and females).

  • Vehicle: 5% glucose solution.

  • Administration: Daily intravenous infusion for 4 weeks.

  • Dose Levels: 20, 80, and 300 mg/kg/day.

  • Observation Period: 4 weeks of treatment followed by a recovery period.

  • Parameters Observed: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Table 3: Genotoxicity of Salvianolic Acid A (SAA)

AssayTest SystemDoses TestedResultReference
Ames TestSalmonella typhimurium strains1 - 5000 µ g/plate Non-mutagenic[4]
Mouse Micronucleus TestBone marrow of miceUp to 300 mg/kgNon-clastogenic[4]

Experimental Protocol: Ames Test (for SAA) [4]

  • Test System: Salmonella typhimurium strains TA97, TA98, TA100, TA102, and TA1535, with and without metabolic activation (S9 mix).

  • Method: Plate incorporation method.

  • Dose Levels: 1, 10, 100, 1000, and 5000 µ g/plate .

  • Positive Controls: Known mutagens for each strain.

  • Endpoint: A significant, dose-dependent increase in the number of revertant colonies.

Experimental Protocol: Mouse Micronucleus Test (for SAA) [4]

  • Test System: BALB/c mice.

  • Administration: Intravenous injection.

  • Dose Levels: Multiple dose levels, typically up to a maximum tolerated dose.

  • Sample Collection: Bone marrow is collected at specified time points after dosing.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes (MNPCEs) in the bone marrow.

Human Safety Data for Salvianolic Acids A and B

Phase 1 clinical trials in healthy volunteers have provided valuable safety and tolerability data for SAA and SAB.

Table 4: Summary of Phase 1 Clinical Trial Findings for SAA and SAB

CompoundDose RangeRoute of AdministrationKey Safety FindingsReference
Salvianolic Acid A (SAA) Single doses: 10-300 mg; Multiple doses: 60-200 mgIntravenousWell-tolerated with a low incidence of non-dose-related, treatment-emergent adverse events (TEAEs).[7]
Salvianolic Acid B (SAB) Single doses: up to 300 mg; Multiple doses: up to 250 mg for 5 daysIntravenousShowed excellent safety and tolerability. Reported AEs were mild and included increased ALT, bilirubin, and dizziness. No serious adverse events occurred.[8][9]

AE: Adverse Event; ALT: Alanine Aminotransferase.

Metabolism and Potential Signaling Pathways in Toxicology

The metabolism of salvianolic acids primarily occurs in the liver and involves methylation and glucuronidation.[4] The safety profile of these compounds is intrinsically linked to their interaction with various cellular signaling pathways.

Metabolic Pathways

The primary metabolic pathway for Salvianolic Acid A involves methylation catalyzed by catechol-O-methyltransferase (COMT).[4] This results in the formation of several methylated metabolites. It is plausible that this compound undergoes similar metabolic transformations.

SalA Salvianolic Acid A COMT Catechol-O-methyltransferase (COMT) SalA->COMT Methylation Metabolites Methylated Metabolites (e.g., 3-O-methyl-SAA) COMT->Metabolites Glucuronidation Glucuronidation Metabolites->Glucuronidation Conjugates Glucuronide Conjugates Glucuronidation->Conjugates Excretion Biliary and Renal Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway for Salvianolic Acid A.

Signaling Pathways and Toxicological Relevance

Several signaling pathways are modulated by salvianolic acids, which can influence their safety profile. Dysregulation of these pathways could potentially lead to adverse effects.

  • Nrf2/HO-1 Pathway: Salvianolic acids are known to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[10][11] While this is generally a protective mechanism, sustained, high-level activation could disrupt cellular redox balance.

  • PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation. While modulation of this pathway is a target for the therapeutic effects of salvianolic acids in cancer, off-target effects could potentially impact normal cell function.[12][13]

  • NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway by salvianolic acids contributes to their anti-inflammatory effects.[5][14] However, excessive suppression could compromise the normal immune response.

cluster_stress Cellular Stress (e.g., Oxidative) cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Stress Oxidative Stress Nrf2 Nrf2/HO-1 Pathway Stress->Nrf2 Activates PI3K PI3K/Akt Pathway Stress->PI3K Modulates NFkB NF-κB Pathway Stress->NFkB Activates Antioxidant Antioxidant Response (Protective) Nrf2->Antioxidant Apoptosis Apoptosis Regulation (Context-dependent) PI3K->Apoptosis Inflammation Inflammation Modulation (Anti-inflammatory) NFkB->Inflammation SalvianolicAcids Salvianolic Acids (A, B) SalvianolicAcids->Nrf2 Activates SalvianolicAcids->PI3K Modulates SalvianolicAcids->NFkB Inhibits

Caption: Key signaling pathways modulated by Salvianolic Acids A & B.

Conclusion and Future Directions

While a comprehensive toxicological profile for this compound is currently lacking, the available data for Salvianolic Acids A and B suggest a generally favorable safety profile at therapeutic doses. The primary target organs for toxicity at high doses appear to be the liver and kidneys. Genotoxicity studies for SAA were negative. Human studies with SAA and SAB have demonstrated good tolerability.

For the development of this compound as a therapeutic agent, the following steps are critical:

  • Acute and Sub-chronic Toxicity Studies: To determine the LD50, NOAEL, and identify target organs for toxicity.

  • Genotoxicity Battery: A standard battery of tests (Ames, mouse lymphoma, and in vivo micronucleus) is required to assess mutagenic and clastogenic potential.

  • Safety Pharmacology Studies: To evaluate effects on the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicity Studies: To assess any potential effects on fertility and embryonic development.

A thorough investigation into the toxicology and safety of this compound is essential to de-risk its progression through the drug development pipeline and ensure patient safety in future clinical applications. The experimental workflows and signaling pathway information provided in this guide, based on its close structural analogs, can serve as a foundational framework for these necessary investigations.

References

A Technical Guide to Salvianolic Acid F: Natural Sources, Abundance, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid F, a member of the water-soluble phenolic acid compounds derived from the genus Salvia, is gaining attention within the scientific community for its potential therapeutic properties. As research into the diverse pharmacological activities of salvianolic acids intensifies, a comprehensive understanding of the natural sources, abundance, and biological context of individual congeners like this compound is crucial for advancing drug discovery and development efforts. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its natural distribution, quantitative abundance, and the biological pathways it is presumed to influence.

Natural Sources and Abundance of this compound

This compound has been identified in several species of the Salvia genus, a prominent member of the Lamiaceae family. The primary natural sources identified to date include various species of sage.

Quantitative analysis has revealed varying concentrations of this compound across different Salvia species and even between different populations of the same species, suggesting that environmental and genetic factors may influence its expression. The table below summarizes the available quantitative data on the abundance of this compound in various Salvia species.

Plant SpeciesPlant PartAbundance (mg/g Dry Weight)Reference
Salvia fruticosa (Greek Sage)Aerial Parts0.19–0.67[1]
Salvia officinalis (Common Sage)Not Specified6.27 (as "salvianolic acid")*
Salvia sclarea (Clary Sage)Aerial PartsPresent (quantification not specified)

*Note: The study did not definitively identify this compound as this compound. The term "cirsimaritin or this compound" was also used in some contexts, indicating a need for further clarification in some analytical studies[1].

Experimental Protocols

The extraction and quantification of this compound are critical for its study and potential application. The following protocols are based on methodologies reported for the analysis of salvianolic acids in plant materials.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of phenolic compounds, including this compound, from Salvia species.

  • Sample Preparation: Air-dry the plant material (e.g., aerial parts) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 0.5 g).

    • Add a defined volume of extraction solvent. A mixture of methanol and water (e.g., 80:20 v/v) is commonly used.

    • Employ an extraction technique such as ultrasonication (e.g., for 40 minutes) or maceration to facilitate the release of phenolic compounds.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for a sufficient time (e.g., 5-15 minutes) to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable for this analysis.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract.

  • Detection: The DAD should be set to monitor the absorbance at the maximum wavelength for this compound, which is typically around 288 nm[2].

  • Quantification: A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the analyte with the calibration curve.

The following diagram illustrates a general workflow for the extraction and quantification of this compound.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., 80% Methanol, Ultrasonication) plant_material->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc HPLC-DAD Analysis filtration->hplc Filtered Extract quantification Quantification (vs. Standard Curve) hplc->quantification

Experimental workflow for this compound extraction and analysis.

Biological Context: Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of salvianolic acids, including this compound, occurs through the phenylpropanoid pathway. This complex metabolic route in plants is responsible for the synthesis of a wide variety of phenolic compounds from the amino acid phenylalanine.

While the precise enzymatic steps leading to this compound have not been fully elucidated, the general pathway involves the formation of key precursors such as caffeic acid and rosmarinic acid. It has been suggested that Salvianolic Acid A is a product of the synthesis between this compound and danshensu (3-(3,4-dihydroxyphenyl)lactic acid), which places this compound as a key intermediate in the biosynthesis of other complex salvianolic acids[3].

The following diagram provides a simplified overview of the proposed biosynthetic origin of this compound.

biosynthesis_pathway phenylalanine Phenylalanine phenylpropanoid_pathway Phenylpropanoid Pathway phenylalanine->phenylpropanoid_pathway caffeic_acid Caffeic Acid phenylpropanoid_pathway->caffeic_acid rosmarinic_acid Rosmarinic Acid caffeic_acid->rosmarinic_acid salvianolic_acid_f This compound rosmarinic_acid->salvianolic_acid_f Further enzymatic steps salvianolic_acid_a Salvianolic Acid A salvianolic_acid_f->salvianolic_acid_a danshensu Danshensu danshensu->salvianolic_acid_a

Proposed biosynthetic origin of this compound.
Pharmacological Signaling Pathways

Direct research on the specific signaling pathways modulated by this compound is limited. However, based on the well-documented activities of other salvianolic acids, particularly Salvianolic Acid A and B, it is plausible that this compound exerts its biological effects through similar mechanisms. These related compounds have been shown to possess potent antioxidant and anti-inflammatory properties, acting on key signaling cascades.

Anticipated Anti-inflammatory and Antioxidant Signaling Pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Salvianolic acids A and B have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes[4][5]. It is hypothesized that this compound may also exert anti-inflammatory effects by modulating this pathway.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. Other salvianolic acids have been found to modulate MAPK pathways (e.g., ERK, JNK, p38), thereby reducing inflammatory responses[4].

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Salvianolic acids A and B are known to activate Nrf2, leading to the upregulation of antioxidant enzymes[6]. This is a likely mechanism through which this compound would exert its antioxidant effects.

The following diagram illustrates the potential interplay of this compound with these key signaling pathways to produce anti-inflammatory and antioxidant effects.

signaling_pathway cluster_stimuli Cellular Stress cluster_pathways Signaling Pathways cluster_effects Cellular Response inflammatory_stimuli Inflammatory Stimuli mapk MAPK inflammatory_stimuli->mapk nfkb NF-κB inflammatory_stimuli->nfkb oxidative_stress Oxidative Stress nrf2 Nrf2 oxidative_stress->nrf2 inflammation Inflammation mapk->inflammation nfkb->inflammation antioxidant_response Antioxidant Response nrf2->antioxidant_response salvianolic_acid_f This compound salvianolic_acid_f->mapk Inhibition salvianolic_acid_f->nfkb Inhibition salvianolic_acid_f->nrf2 Activation

Hypothesized signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is an emerging bioactive compound with a defined presence in several Salvia species. While current quantitative data is limited, the development of robust analytical methods will enable more comprehensive screening of the plant kingdom for this potentially valuable molecule. Further research is critically needed to fully elucidate the specific biosynthetic pathway of this compound and to confirm its direct interactions with and modulation of key pharmacological signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

A Technical Guide to the Chemical Synthesis of Salvianolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

Salvianolic acid F, a bioactive component isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant interest within the scientific community. It serves as a crucial intermediate in the synthesis of another potent compound, Salvianolic Acid A.[1] This guide provides a detailed overview of a concise and scalable total synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The total synthesis of this compound can be efficiently achieved in five steps. The overall strategy involves the synthesis of a key benzofuran intermediate followed by several transformations to introduce the necessary functional groups and complete the target molecule.

Detailed Experimental Protocols

The following sections provide a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Intermediate 2

The initial step involves the reaction of compound 1 with methyl chloroacetate in the presence of potassium carbonate (K2CO3) and acetone. The mixture is refluxed to yield intermediate 2 .

Step 2: Synthesis of Intermediate 3

Intermediate 2 undergoes a reaction with acetic anhydride (Ac2O) and pyridine. This step proceeds at room temperature to produce intermediate 3 .

Step 3: Synthesis of Intermediate 4

A solution of intermediate 3 in dichloromethane (DCM) is treated with boron tribromide (BBr3) at a low temperature (-78 °C), which is then gradually warmed to room temperature. This reaction selectively removes a protecting group to yield intermediate 4 .

Step 4: Synthesis of Intermediate 5

Intermediate 4 is reacted with Danshensu (DSS) methyl ester in the presence of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This esterification reaction forms intermediate 5 .

Step 5: Total Synthesis of this compound (6)

In the final step, intermediate 5 is dissolved in a mixture of methanol (MeOH) and water. Lithium hydroxide (LiOH) is added to the solution to hydrolyze the ester groups, yielding the final product, this compound (6 ).

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)
1Compound 1 Methyl chloroacetate, K2CO3, AcetoneRefluxIntermediate 2 95
2Intermediate 2 Ac2O, PyridineRoom TemperatureIntermediate 3 98
3Intermediate 3 BBr3, DCM-78 °C to Room TemperatureIntermediate 4 85
4Intermediate 4 DSS methyl ester, EDCI, DMAP, DCMRoom TemperatureIntermediate 5 92
5Intermediate 5 LiOH, MeOH, H2ORoom TemperatureThis compound (6 )90

Visualizing the Synthetic Pathway

The logical flow of the total synthesis of this compound is depicted in the following diagram.

Salvianolic_Acid_F_Synthesis Compound_1 Compound 1 Step1 Step 1 Compound_1->Step1 Intermediate_2 Intermediate 2 Step2 Step 2 Intermediate_2->Step2 Intermediate_3 Intermediate 3 Step3 Step 3 Intermediate_3->Step3 Intermediate_4 Intermediate 4 Step4 Step 4 Intermediate_4->Step4 Intermediate_5 Intermediate 5 Step5 Step 5 Intermediate_5->Step5 Salvianolic_Acid_F This compound (6) Step1->Intermediate_2 Step2->Intermediate_3 Step3->Intermediate_4 Step4->Intermediate_5 Step5->Salvianolic_Acid_F

Caption: Total synthesis workflow for this compound.

This guide outlines a high-yield, five-step total synthesis of this compound, providing a clear and reproducible methodology for researchers. The presented pathway offers an efficient route to access this important bioactive molecule for further study and development.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Salvianolic Acid F from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid F is a bioactive phenolic acid found in the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Like other salvianolic acids, it is recognized for its potential therapeutic properties, including antioxidant and anti-cancer activities. Recent research has highlighted its role in suppressing the growth of KRAS-dependent lung cancer cells through the PI3K/AKT signaling pathway, making it a compound of significant interest for drug development.[1]

These application notes provide a comprehensive, generalized protocol for the isolation and purification of this compound from plant extracts, primarily based on established methods for other salvianolic acids due to the limited availability of a specific protocol for this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₄O₆
Molecular Weight314.29 g/mol
AppearanceWhite to tan powder
SolubilitySoluble in water, methanol, ethanol

Table 2: Summary of Extraction and Purification Data for Major Salvianolic Acids from Salvia miltiorrhiza

CompoundExtraction MethodPurification MethodStarting MaterialYieldPurityReference
Salvianolic Acid AHydrolysis of Salvianolic Acid BMacroporous Resin, ODS Column ChromatographyCrude Extract0.5%98.0%[2]
Salvianolic Acid BEthanol-Water ExtractionHigh-Speed Counter-Current ChromatographyCrude Extract (500 mg)342 mg98%[3]
Salvianolic Acid BWater ExtractionpH-Zone-Refining Counter-Current ChromatographyCrude Extract (1.5 g)475 mg96.1%[4]

Experimental Protocols

This section outlines a generalized multi-step protocol for the isolation and purification of this compound from the dried roots of Salvia miltiorrhiza.

Extraction of Crude Salvianolic Acids

Objective: To extract a crude mixture of salvianolic acids from the plant material.

Materials:

  • Dried roots of Salvia miltiorrhiza, powdered

  • 70% Ethanol in deionized water

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the powdered roots of Salvia miltiorrhiza with 70% ethanol at a 1:10 (w/v) ratio.

  • Perform the extraction at room temperature for 24 hours with constant stirring.

  • Filter the mixture through filter paper to separate the extract from the plant debris.

  • Repeat the extraction process on the residue two more times to ensure maximum yield.

  • Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Lyophilize the concentrated extract to obtain a dry powder.

Preliminary Purification by Macroporous Resin Column Chromatography

Objective: To remove highly non-polar and highly polar impurities from the crude extract.

Materials:

  • Crude salvianolic acid extract

  • Macroporous resin (e.g., Amberlite XAD-7)

  • Deionized water

  • Ethanol (various concentrations: 10%, 30%, 50%, 70%, 95%)

  • Glass column

Procedure:

  • Swell and pack the macroporous resin into a glass column according to the manufacturer's instructions.

  • Dissolve the crude extract in a minimal amount of deionized water.

  • Load the dissolved extract onto the pre-equilibrated column.

  • Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elute the column sequentially with increasing concentrations of ethanol (10%, 30%, 50%, 70%, and 95%).

  • Collect fractions of each elution step. The fractions containing salvianolic acids typically elute in the 30-70% ethanol range.

  • Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions rich in salvianolic acids.

  • Pool the salvianolic acid-rich fractions and concentrate them using a rotary evaporator.

Fine Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To isolate and purify this compound from the enriched fraction.

Materials:

  • Enriched salvianolic acid fraction

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: 0.1% Formic acid in deionized water

  • Mobile Phase B: Acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Dissolve the enriched salvianolic acid fraction in the initial mobile phase composition.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the sample using a gradient of Mobile Phase B (acetonitrile) in Mobile Phase A (0.1% formic acid). A typical gradient might be from 10% to 50% acetonitrile over 60 minutes. The exact gradient should be optimized based on analytical HPLC results.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Collect the fractions corresponding to the peak of this compound.

  • Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize to obtain pure this compound powder.

  • Confirm the purity of the isolated compound using analytical HPLC and its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

G PlantMaterial Dried Salvia miltiorrhiza Roots Grinding Grinding and Powdering PlantMaterial->Grinding Extraction Ethanol-Water Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin Elution Gradient Elution (Water to Ethanol) MacroporousResin->Elution FractionCollection1 Fraction Collection Elution->FractionCollection1 Analysis1 TLC/HPLC Analysis FractionCollection1->Analysis1 Pooling1 Pooling of SalF-rich Fractions Analysis1->Pooling1 Concentration2 Rotary Evaporation Pooling1->Concentration2 EnrichedFraction Enriched SalF Fraction Concentration2->EnrichedFraction PrepHPLC Preparative HPLC (C18) EnrichedFraction->PrepHPLC FractionCollection2 Fraction Collection PrepHPLC->FractionCollection2 Analysis2 Purity Analysis (HPLC) FractionCollection2->Analysis2 Pooling2 Pooling of Pure Fractions Analysis2->Pooling2 Lyophilization Lyophilization Pooling2->Lyophilization PureSalF Pure this compound Lyophilization->PureSalF

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound in KRAS-Mutant Lung Cancer

This compound has been shown to suppress the growth of KRAS-dependent lung cancer cells by inhibiting the PI3K/AKT signaling pathway, which ultimately leads to apoptosis.[1]

G cluster_cell KRAS-Mutant Lung Cancer Cell SalF This compound KRAS Mutant KRAS (G12D) SalF->KRAS Inhibits PI3K PI3K KRAS->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth and Proliferation AKT->CellGrowth

Caption: this compound inhibits the PI3K/AKT pathway in KRAS-mutant lung cancer.

References

Application Note: Evaluating the Efficacy of Salvianolic Acid F Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salvianolic Acid F (SalF) is a water-soluble phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional medicine.[1] Emerging research highlights SalF as a potent bioactive molecule with significant therapeutic potential, particularly in oncology.[2][3] It has been identified as an inhibitor of KRAS, specifically the KRAS G12D mutation, which is prevalent in various cancers like non-small cell lung cancer (NSCLC).[2][3] The primary mechanism of SalF involves the modulation of critical cellular signaling pathways, leading to the inhibition of cancer cell growth, migration, and the induction of apoptosis.[2][3] This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action & Key Signaling Pathways

This compound exerts its anticancer effects primarily by targeting the KRAS protein, which in turn suppresses the downstream PI3K/AKT signaling pathway.[2][3] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting AKT phosphorylation, SalF promotes apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved-Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3] Additionally, SalF has been shown to inhibit NF-κB, a key regulator of inflammation, and Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in cell invasion and migration.[2] These multi-target effects make SalF a promising candidate for cancer therapy.

cluster_0 This compound Action SalF This compound KRAS KRAS (G12D) SalF->KRAS Inhibits PI3K PI3K KRAS->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis ↑ AKT->Apoptosis Inhibits Proliferation Proliferation ↓ AKT->Proliferation Promotes Migration Migration ↓ AKT->Migration Promotes

Caption: this compound inhibits the KRAS/PI3K/AKT signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative efficacy of this compound as determined by various cell-based assays reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Cancer Type Time (h) IC50 (µM) Citation
A549 Non-Small Cell Lung Cancer 24 41.18 [2]
OE-KRAS A549 Non-Small Cell Lung Cancer 24 36.55 [2]
A549 Non-Small Cell Lung Cancer 48 35.17 [2]
OE-KRAS A549 Non-Small Cell Lung Cancer 48 29.33 [2]
OVCAR-3 Ovarian Cancer 48 28.89 [2]

| SK-OV-3 | Ovarian Cancer | 48 | 29.94 |[2] |

Table 2: Anti-Migratory Effects of Salvianolic Acid B (a related compound) Note: Data for this compound was not specified in the search results, but data for the structurally similar Salvianolic Acid B is provided as a reference.

Cell Line Concentration (µM) Time (h) Migration Inhibition (%) Citation
A375 Melanoma 12.5 12 36.38 ± 4.15 [4]
A375 Melanoma 25 12 74.01 ± 1.15 [4]
A375 Melanoma 50 12 92.66 ± 3.66 [4]
A375 Melanoma 12.5 24 45.71 ± 1.94 [4]
A375 Melanoma 25 24 58.06 ± 4.97 [4]

| A375 Melanoma | 50 | 24 | 93.46 ± 0.99 |[4] |

Experimental Workflow Overview

A typical workflow for assessing the efficacy of a compound like this compound involves sequential cell-based assays, starting from general cytotoxicity and moving towards specific mechanistic studies.

cluster_assays Efficacy Assays start Start: Select Cell Line (e.g., A549, OVCAR-3) culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat viability Cell Viability (MTT Assay) treat->viability migration Cell Migration (Wound Healing) treat->migration apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis analysis Data Acquisition & Analysis (IC50, Inhibition %, etc.) viability->analysis migration->analysis apoptosis->analysis mechanism Mechanism Analysis (Western Blot, qPCR, ELISA) end Conclusion on Efficacy mechanism->end analysis->mechanism

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Viability - MTT Assay Protocol

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[6]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of SalF. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[2]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protein Expression - Western Blot Protocol

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., p-AKT, AKT, Caspase-3, Bcl-2).[7][8]

Materials:

  • RIPA buffer for cell lysis[9]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes[8]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies[11]

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., digital imager or X-ray film)[10]

A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Membrane Transfer (Proteins from Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Binds to Target Protein) D->E F 6. Secondary Antibody Incubation (Binds to Primary Ab, HRP-tagged) E->F G 7. Detection (Chemiluminescent Reaction) F->G H 8. Analysis (Band Densitometry) G->H

Caption: Step-by-step workflow for Western Blot analysis.

Procedure:

  • Sample Preparation: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.[9] Centrifuge to pellet cell debris and collect the supernatant.[9] Determine the protein concentration of each lysate.[9]

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[9] Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.[10]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using a digital imager or film.[10]

  • Analysis: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin or GAPDH.

Gene Expression - RT-qPCR Protocol

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of specific genes. It involves converting RNA to complementary DNA (cDNA) and then amplifying the cDNA using a qPCR machine, with fluorescence used to quantify the amount of amplified product in real-time.[12][13]

Materials:

  • RNA extraction kit (e.g., Trizol or column-based kits)[12]

  • cDNA synthesis kit[14]

  • qPCR master mix (e.g., SYBR Green)[12]

  • Gene-specific primers (forward and reverse)

  • qPCR instrument (real-time thermal cycler)

  • qPCR-compatible plates or tubes

Procedure:

  • RNA Extraction: Treat cells with this compound. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[14]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384- or 96-well plate.[14] For each sample, mix the cDNA template, forward and reverse primers for the gene of interest (e.g., Bax, Bcl2), and SYBR Green master mix.[15] Run each sample in triplicate.[14] Include a no-template control (NTC).

  • qPCR Run: Place the plate in the qPCR instrument and run a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13]

  • Data Analysis: The instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold. Calculate the relative gene expression using the comparative ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH or ACTB).[13]

Cytokine Quantification - ELISA Protocol

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as proteins, peptides, and hormones. A sandwich ELISA is commonly used to measure cytokine levels (e.g., TNF-α, IL-6) in cell culture supernatants to assess anti-inflammatory effects.[16][17]

Materials:

  • ELISA kit specific for the cytokine of interest (contains pre-coated plates, detection antibody, standards, buffers)

  • Cell culture supernatant from treated and control cells

  • Microplate reader

Procedure:

  • Sample Collection: Culture cells and treat with this compound, with or without an inflammatory stimulus (like LPS). After incubation, collect the cell culture supernatant.[16] Centrifuge to remove any cells or debris.[18]

  • Assay Preparation: Prepare standards and samples according to the ELISA kit protocol.

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[19] Incubate for 2 hours at room temperature.[19]

  • Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.[19]

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.[19]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add Streptavidin-HRP (SAV-HRP) to each well and incubate for 30 minutes at room temperature.[19]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes until a color develops.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in your samples.

References

Formulating Salvianolic Acid F for Intravenous Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Salvianolic Acid F for intravenous (IV) administration. The information is intended to guide researchers and drug development professionals in creating a stable and effective parenteral dosage form of this promising therapeutic agent.

Introduction to this compound

This compound is a polyphenolic compound belonging to the family of salvianolic acids, which are water-soluble components extracted from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1][2] These compounds are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Emerging research has highlighted the potential of this compound in cancer therapy, particularly through its inhibitory effects on critical signaling pathways.[3]

Due to poor oral bioavailability, intravenous administration is the preferred route for delivering salvianolic acids to achieve therapeutic concentrations. This document outlines key considerations and experimental protocols for the successful formulation of this compound for IV use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. The table below summarizes the known properties of this compound.

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₆[]
Molecular Weight314.29 g/mol []
AppearancePowderN/A
SolubilitySoluble in DMSO[]
Water SolubilityGenerally considered a water-soluble component of Salvia miltiorrhiza, though specific quantitative data is limited.[1][2]
StabilityAs a polyphenolic acid, it is susceptible to degradation in solution, particularly at higher pH and temperature. It is more stable in a solid state.[5][6]

Formulation Strategies for Intravenous Administration

Given that this compound is a polyphenolic acid with potential solubility and stability challenges in aqueous solutions, several formulation strategies can be employed to develop a suitable intravenous product.

pH Adjustment and Salt Formation

For acidic compounds like this compound, increasing the pH of the formulation can enhance solubility by converting the acid to its more soluble salt form. The formation of a sodium salt of other salvianolic acids has been a successful strategy for their IV formulation.

Use of Co-solvents and Solubilizing Agents

Co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used to increase the solubility of poorly water-soluble drugs. Surfactants and cyclodextrins can also be employed to enhance solubility through micellar solubilization or inclusion complexation, respectively.

Lyophilization

Lyophilization (freeze-drying) can produce a stable, solid form of the drug product that can be reconstituted with a suitable vehicle immediately before administration. This approach is particularly beneficial for compounds that are unstable in aqueous solution.

Liposomal Formulations

Encapsulating this compound within liposomes can improve its stability, prolong its circulation time, and potentially target it to specific tissues. This has been a successful approach for other salvianolic acids like Salvianolic Acid B.[7]

Experimental Protocols

The following are detailed protocols for key experiments in the development of an intravenous formulation of this compound.

Protocol 1: Solubility Determination

Objective: To quantitatively determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Shaking incubator

  • 0.22 µm syringe filters

Method:

  • Prepare saturated solutions of this compound in each phosphate buffer.

  • Add an excess amount of this compound to each buffer solution in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each pH value.

Protocol 2: Formulation with pH Adjustment and Co-solvents

Objective: To develop a stable aqueous formulation of this compound using pH adjustment and a co-solvent.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Hydrochloric acid (HCl) solution (for pH adjustment)

  • Propylene glycol (PG) or Polyethylene glycol 400 (PEG 400)

  • Water for Injection (WFI)

  • pH meter

Method:

  • Determine the target concentration of this compound for the final formulation.

  • Prepare a series of formulations with varying concentrations of the chosen co-solvent (e.g., 10%, 20%, 30% PG in WFI).

  • For each co-solvent concentration, slowly add this compound while stirring until it is fully dissolved.

  • Adjust the pH of the solution to a target value (e.g., 7.4) using NaOH or HCl.

  • Visually inspect the solutions for any precipitation or turbidity.

  • Store the formulations at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor for physical and chemical stability over time using HPLC.

Protocol 3: Preparation of a Lyophilized Formulation

Objective: To prepare a stable, lyophilized powder of this compound for reconstitution.

Materials:

  • This compound

  • Bulking agent (e.g., mannitol, sucrose)

  • Water for Injection (WFI)

  • Lyophilizer

Method:

  • Dissolve the desired amount of this compound and the bulking agent in WFI.

  • Sterile filter the solution through a 0.22 µm filter.

  • Fill the solution into sterile vials.

  • Partially stopper the vials and load them into the lyophilizer.

  • Execute a validated lyophilization cycle (freezing, primary drying, and secondary drying).

  • Once the cycle is complete, fully stopper the vials under vacuum or nitrogen.

  • Store the lyophilized product at the recommended storage condition and perform stability studies.

  • Evaluate the reconstitution time and the appearance of the reconstituted solution.

Signaling Pathway

This compound has been shown to exert its anticancer effects, at least in part, by inhibiting the PI3K/AKT signaling pathway.[3] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.

PI3K_AKT_Pathway Salvianolic_Acid_F This compound PI3K PI3K Salvianolic_Acid_F->PI3K inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Inhibition_of_Apoptosis Inhibition of Apoptosis AKT->Inhibition_of_Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Inhibition_of_Apoptosis->Apoptosis

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The development of an intravenous formulation of this compound should follow a structured workflow to ensure a systematic and efficient process.

Formulation_Workflow start Start: API Characterization (this compound) solubility Solubility & Stability Screening start->solubility formulation Formulation Strategy Selection (e.g., pH adjustment, co-solvents, lyophilization) solubility->formulation development Formulation Development & Optimization formulation->development stability Stability Studies (ICH Guidelines) development->stability end Final Formulation for Preclinical/Clinical Studies stability->end

Caption: A typical workflow for developing an intravenous formulation.

Conclusion

The successful formulation of this compound for intravenous administration requires a comprehensive understanding of its physicochemical properties and the application of appropriate formulation strategies. The protocols and information provided in this document serve as a detailed guide for researchers to develop a stable and effective parenteral product. Further investigation into the long-term stability and in vivo performance of the developed formulation will be critical for its translation into clinical use.

References

Application Notes and Protocols for Improving the Solubility of Salvianolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid F is a bioactive phenolic acid found in the roots of Salvia miltiorrhiza (Danshen), a widely used herb in traditional Chinese medicine. Like many other salvianolic acids, it exhibits potent antioxidant properties. However, its therapeutic potential is often limited by its poor aqueous solubility, which can hinder its bioavailability and clinical efficacy. These application notes provide an overview of established techniques to enhance the solubility of this compound, complete with detailed experimental protocols and expected outcomes. While specific quantitative data for this compound is limited in the current literature, the principles and protocols described herein are based on established methods for improving the solubility of poorly soluble phenolic compounds and other active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A clear understanding of the inherent solubility of this compound is crucial before selecting an enhancement technique.

PropertyValue/ObservationSource
Molecular Formula C₁₇H₁₄O₆[]
Molecular Weight 314.29 g/mol []
Aqueous Solubility Poorly soluble (exact value not readily available)General observation for this class of compounds
Solubility in Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO)[][2]

Techniques for Solubility Enhancement

Several techniques can be employed to improve the solubility of this compound. The choice of method will depend on the desired formulation, scale of production, and required fold-increase in solubility. The following sections detail three common and effective approaches: solid dispersion, cyclodextrin inclusion complexation, and nanosuspension.

Amorphous Solid Dispersion

Principle: This technique involves dispersing the crystalline drug in an amorphous hydrophilic polymer matrix. The drug is molecularly dispersed in the carrier, preventing its crystallization and thereby increasing its dissolution rate and apparent solubility. Amorphous solid dispersions (ASDs) can achieve a supersaturated state in aqueous media, which can significantly enhance oral bioavailability.

Expected Outcome: A significant increase in the dissolution rate and aqueous solubility of this compound. The resulting solid dispersion should be a free-flowing powder suitable for downstream processing into various dosage forms.

Experimental Protocol: Solvent Evaporation Method

This protocol describes the preparation of a this compound solid dispersion using the solvent evaporation technique, a common lab-scale method.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or Ethanol (analytical grade)

  • Distilled water

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Preparation of the Drug-Polymer Solution:

    • Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both components in a suitable volume of a common solvent (e.g., methanol or a methanol/water mixture) in a round-bottom flask with stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Set the water bath temperature to 40-50°C.

    • Apply vacuum and rotate the flask to evaporate the solvent until a thin film or solid mass is formed on the flask wall.

  • Drying:

    • Scrape the solid material from the flask.

    • Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a 100-mesh sieve to ensure particle size uniformity.

  • Characterization:

    • Dissolution Studies: Perform in-vitro dissolution tests in a suitable medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile with that of pure this compound.

    • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion, Differential Scanning Calorimetry (DSC) to assess the glass transition temperature, and Fourier-Transform Infrared Spectroscopy (FTIR) to investigate drug-polymer interactions.

Workflow for Solid Dispersion Preparation

solid_dispersion_workflow cluster_prep Preparation cluster_process Processing cluster_post Post-Processing & Analysis start Start weigh Weigh SAF & Polymer start->weigh dissolve Dissolve in Solvent weigh->dissolve rotoevap Solvent Evaporation (Rotary Evaporator) dissolve->rotoevap drying Vacuum Drying rotoevap->drying pulverize Pulverize & Sieve drying->pulverize characterize Characterization (XRPD, DSC, FTIR) pulverize->characterize end End Product: Amorphous Solid Dispersion characterize->end

Caption: Workflow for preparing amorphous solid dispersion of this compound.

Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble guest molecules, like this compound, forming inclusion complexes. This encapsulation shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.

Expected Outcome: Formation of a water-soluble complex, leading to a moderate to high increase in the aqueous solubility of this compound.

Experimental Protocol: Kneading Method

The kneading method is a simple and efficient technique for preparing inclusion complexes, especially at a laboratory scale.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Preparation of the Cyclodextrin Paste:

    • Place a accurately weighed amount of the cyclodextrin (e.g., HP-β-CD) in a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the cyclodextrin and triturate to form a homogeneous paste.

  • Incorporation of this compound:

    • Accurately weigh this compound (typically at a 1:1 or 1:2 molar ratio with the cyclodextrin).

    • Gradually add the this compound powder to the cyclodextrin paste while continuously kneading for 45-60 minutes.

  • Drying:

    • Transfer the resulting paste to a petri dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Storage:

    • Pulverize the dried complex in a mortar and pass it through a sieve.

    • Store the resulting powder in a desiccator.

  • Characterization:

    • Phase Solubility Studies: Determine the stoichiometry of the complex and the binding constant by measuring the increase in this compound solubility in aqueous solutions of increasing cyclodextrin concentrations.

    • Solid-State Characterization: Use DSC, XRPD, and FTIR to confirm the formation of the inclusion complex and to differentiate it from a simple physical mixture.

Logical Relationship of Cyclodextrin Complexation

cyclodextrin_logic cluster_components Components cluster_outcome Outcome saf This compound (Poorly Soluble Guest) process Inclusion Complexation (e.g., Kneading Method) saf->process cd Cyclodextrin (Hydrophilic Host) cd->process complex SAF-CD Inclusion Complex process->complex solubility Increased Aqueous Solubility complex->solubility bioavailability Enhanced Bioavailability solubility->bioavailability

Caption: Logic of solubility enhancement via cyclodextrin inclusion.

Nanosuspension

Principle: Nanosuspension technology involves reducing the particle size of the pure drug to the sub-micron range (typically 200-600 nm). According to the Noyes-Whitney equation, reducing the particle size increases the surface area, which in turn leads to a higher dissolution velocity. The increased saturation solubility of nanoparticles also contributes to improved bioavailability.

Expected Outcome: A stable, milky-white to pale yellow liquid dispersion of nanosized this compound particles with significantly enhanced dissolution velocity and saturation solubility.

Experimental Protocol: Anti-solvent Precipitation Method

This bottom-up approach is suitable for lab-scale preparation of nanosuspensions.

Materials:

  • This compound

  • A suitable solvent (e.g., DMSO, ethanol)

  • An anti-solvent (e.g., water)

  • A stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • High-speed homogenizer or probe sonicator

Procedure:

  • Preparation of the Organic Solution:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (the "solvent").

  • Preparation of the Aqueous Phase:

    • Dissolve the stabilizer in the anti-solvent (e.g., water).

  • Precipitation:

    • While vigorously stirring the aqueous stabilizer solution with a high-speed homogenizer or probe sonicator, inject the organic solution of this compound into it.

    • The rapid mixing will cause the drug to precipitate as nanoparticles.

  • Solvent Removal:

    • Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure using a rotary evaporator.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. A narrow PDI and a zeta potential of at least ±20 mV are desirable for stability.

    • Morphology: Observe the particle shape and size using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Dissolution Velocity: Compare the rate of dissolution of the nanosuspension to that of a microsuspension of this compound.

Experimental Workflow for Nanosuspension Preparation

nanosuspension_workflow cluster_prep Phase Preparation cluster_process Nanoprecipitation cluster_analysis Characterization organic_phase Dissolve SAF in Organic Solvent injection Inject Organic Phase into Aqueous Phase with High Shear organic_phase->injection aqueous_phase Dissolve Stabilizer in Anti-Solvent (Water) aqueous_phase->injection solvent_removal Remove Organic Solvent injection->solvent_removal characterize Analyze Particle Size, Zeta Potential, Morphology solvent_removal->characterize end Nanosuspension characterize->end

Caption: Workflow for preparing this compound nanosuspension.

Summary of Techniques and Expected Improvements

The following table summarizes the anticipated improvements in the solubility and dissolution of this compound using the described techniques.

TechniqueCarrier/Stabilizer ExamplesDrug LoadingExpected Solubility EnhancementAdvantages
Amorphous Solid Dispersion PVP K30, HPMC, Soluplus®10-50%HighSignificant increase in dissolution rate; suitable for solid dosage forms.
Cyclodextrin Complexation β-CD, HP-β-CD, SBE-β-CD5-25%Moderate to HighForms true solutions; can improve stability.
Nanosuspension Poloxamer 188, Vitamin E TPGS, LecithinUp to 100% (pure drug particles)High (dissolution velocity)High drug loading; suitable for various administration routes.

Conclusion

Improving the solubility of this compound is a critical step in unlocking its full therapeutic potential. The techniques of amorphous solid dispersion, cyclodextrin inclusion complexation, and nanosuspension offer viable and effective strategies to achieve this. The choice of the most suitable method will depend on the specific formulation requirements and development goals. The protocols provided here serve as a detailed starting point for researchers to begin formulating and enhancing the delivery of this promising natural compound. It is recommended to perform thorough characterization to confirm the success of the chosen solubility enhancement technique.

References

In Vitro Permeability Assessment of Salvianolic Acid F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic Acid F is a water-soluble compound derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. As with any potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. Intestinal permeability is a key determinant of oral bioavailability. This document provides detailed protocols for assessing the in vitro permeability of this compound using two standard assays: the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). While specific permeability data for this compound is not extensively available in public literature, this guide offers standardized methods for its determination. One study has indicated that this compound may interact with the PI3K/AKT signaling pathway, which could potentially influence cell junction integrity and permeability[1].

Data Presentation

Quantitative data from permeability assays should be summarized to facilitate comparison and interpretation. The apparent permeability coefficient (Papp) is the primary metric for evaluating the rate of transport across a membrane.

Table 1: Example Data Summary for Caco-2 Permeability of this compound

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound10A to BData to be determinedData to be determined
10B to AData to be determined
50A to BData to be determinedData to be determined
50B to AData to be determined
Propranolol (High Permeability Control)10A to B>10<2
Atenolol (Low Permeability Control)10A to B<1<2

Note: Data for this compound is illustrative and needs to be determined experimentally.

Table 2: Example Data Summary for PAMPA of this compound

CompoundConcentration (µM)Pe (x 10⁻⁶ cm/s)Classification
This compound50Data to be determinedData to be determined
Propranolol (High Permeability Control)50>5High
Atenolol (Low Permeability Control)50<1Low

Note: Data for this compound is illustrative and needs to be determined experimentally. Pe refers to the effective permeability.

Experimental Workflow

The general workflow for assessing in vitro permeability involves several key stages, from cell culture to data analysis.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis prep_cells Cell Culture & Seeding (e.g., Caco-2 on Transwells) monolayer_integrity Verify Monolayer Integrity (TEER Measurement) prep_cells->monolayer_integrity prep_compound Prepare Test Compound (this compound) add_compound Add Compound to Donor Compartment prep_compound->add_compound monolayer_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Donor & Receiver Compartments incubate->collect_samples quantify Quantify Compound (e.g., LC-MS/MS) collect_samples->quantify calculate Calculate Papp/Pe quantify->calculate interpret Interpret Data & Classify calculate->interpret G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_junction Tight Junction Regulation SalF This compound Receptor Membrane Receptor (Hypothetical) SalF->Receptor Binds PI3K PI3K Receptor->PI3K Inhibits AKT AKT PI3K->AKT Inhibits Phosphorylation TJ_Proteins Tight Junction Proteins (e.g., Claudin, Occludin) AKT->TJ_Proteins Modulates Expression (Hypothetical) Permeability Decreased Paracellular Permeability TJ_Proteins->Permeability Leads to

References

Application Notes and Protocols for Preclinical Studies of Salvianolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic Acid F (SalF) is a bioactive compound isolated from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1][2] Preclinical research has identified SalF as a promising therapeutic agent, particularly in oncology. It has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.[1][3] The primary mechanism of action for SalF involves the inhibition of KRAS, particularly the KRAS G12D mutation, which subsequently modulates downstream signaling pathways such as PI3K/AKT and CXCL5/Wnt/β-catenin.[1][3][4] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (h)EffectReference
A549Non-Small Cell Lung CancerCytotoxicity (MTT)41.18 (IC50)24Inhibition of cell viability[3]
OE-KRAS A549Non-Small Cell Lung CancerCytotoxicity (MTT)36.55 (IC50)24Inhibition of cell viability[3]
A549Non-Small Cell Lung CancerCytotoxicity (MTT)35.17 (IC50)48Inhibition of cell viability[3]
OE-KRAS A549Non-Small Cell Lung CancerCytotoxicity (MTT)29.33 (IC50)48Inhibition of cell viability[3]
OVCAR-3Ovarian CancerCytotoxicity (MTT)28.89 (IC50)48Inhibition of cell viability[3]
SK-OV-3Ovarian CancerCytotoxicity (MTT)29.94 (IC50)48Inhibition of cell viability[3]
OE-KRAS A549Non-Small Cell Lung CancerMigration & Proliferation0-4048Inhibition[3]
OVCAR-3Ovarian CancerMigration & Proliferation0-4048Inhibition[3]
SK-OV-3Ovarian CancerMigration & Proliferation0-4048Inhibition[3]
H1299Non-Small Cell Lung CancerProliferation (CCK-8)Not specifiedNot specifiedSignificant inhibition[4]
PC9Non-Small Cell Lung CancerProliferation (CCK-8)Not specifiedNot specifiedSignificant inhibition[4]
H1299Non-Small Cell Lung CancerMigration (Wound Healing)Not specifiedNot specifiedSignificant inhibition[4]
PC9Non-Small Cell Lung CancerMigration (Wound Healing)Not specifiedNot specifiedSignificant inhibition[4]
H1299Non-Small Cell Lung CancerInvasion (Transwell)Not specifiedNot specifiedSignificant inhibition[4]
PC9Non-Small Cell Lung CancerInvasion (Transwell)Not specifiedNot specifiedSignificant inhibition[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatmentDosing ScheduleDurationKey FindingsReference
KrasG12D miceLung Cancer10-20 mg/kg, i.p.Every 2 days40 days20 mg/kg inhibited tumor growth, reduced KRAS expression, inhibited AKT phosphorylation, and promoted apoptosis. No significant weight loss observed.[1][3]
Subcutaneous transplant tumor modelLung CancerNot specifiedNot specifiedNot specifiedSuppressed lung cancer cell growth.[1]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, OVCAR-3)

  • This compound (stock solution in DMSO)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted SalF solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Migration (Wound Healing Assay)

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell lines (e.g., H1299, PC9)

  • 6-well plates

  • 200 µL pipette tips

  • Complete growth medium

  • This compound

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow to 90-100% confluence.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion (Transwell Assay)

Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel

  • Serum-free medium

  • Complete growth medium with FBS (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Add 5 x 10⁴ cells to the upper chamber of the Transwell insert.

  • Add complete growth medium with 20% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to dry.

  • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-KRAS, anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl2, anti-cleaved-Caspase3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice or KrasG12D mice)

  • Cancer cells for injection (e.g., OE-KRAS A549)

  • This compound

  • Vehicle solution (e.g., saline, DMSO/PEG mixture)

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection every two days.

  • Measure tumor volume (Volume = 0.5 x length x width²) and body weight every 2-3 days.

  • After a predetermined period (e.g., 40 days), euthanize the mice and excise the tumors.

  • Weigh the tumors and perform further analysis (e.g., histology, western blot on tumor lysates).

Signaling Pathway and Experimental Workflow Diagrams

SalF_KRAS_PI3K_AKT_Pathway SalF This compound KRAS KRAS (G12D) SalF->KRAS PI3K PI3K KRAS->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Bcl2 Bcl-2 pAKT->Bcl2 Proliferation Cell Proliferation & Survival pAKT->Proliferation Bax Bax Bcl2->Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: SalF inhibits KRAS, leading to reduced AKT phosphorylation and induction of apoptosis.

SalF_CXCL5_Wnt_Catenin_Pathway SalF This compound CXCL5 CXCL5 SalF->CXCL5 Wnt5a Wnt5α CXCL5->Wnt5a BetaCatenin β-catenin Wnt5a->BetaCatenin GeneTranscription Target Gene Transcription BetaCatenin->GeneTranscription Metastasis Proliferation & Metastasis GeneTranscription->Metastasis

Caption: SalF downregulates the CXCL5/Wnt/β-catenin signaling axis to inhibit metastasis.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (MTT) Migration Migration Assay (Wound Healing) Invasion Invasion Assay (Transwell) WesternBlot Mechanism Study (Western Blot) TumorModel Tumor Model Development WesternBlot->TumorModel Treatment SalF Treatment Monitoring Tumor & Weight Monitoring Endpoint Endpoint Analysis Conclusion Efficacy Established Endpoint->Conclusion Start This compound Candidate Start->Cytotoxicity

Caption: A logical workflow for the preclinical evaluation of this compound.

References

Troubleshooting & Optimization

Improving the stability of Salvianolic Acid F in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Salvianolic Acid F (Sal F) in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution is showing a rapid loss of potency. What are the likely causes?

A1: Rapid degradation of this compound in solution is a common issue primarily driven by several factors:

  • pH: Like other salvianolic acids, Sal F is susceptible to pH-dependent hydrolysis. Alkaline conditions, in particular, can significantly accelerate the degradation process. Studies on the closely related Salvianolic Acid B (Sal B) have shown it degrades more rapidly at higher pH values.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. Storing solutions at room temperature or higher for extended periods will likely lead to a significant loss of active compounds. For instance, the degradation of Salvianolic Acid A (SAA) follows first-order kinetics, with the rate constant increasing with temperature[1].

  • Light Exposure: Phenolic compounds, including salvianolic acids, can be sensitive to light. Exposure to UV or even ambient light can induce photo-degradation.

  • Oxidation: The phenolic hydroxyl groups in the structure of salvianolic acids are prone to oxidation, which can be initiated by dissolved oxygen in the solvent or the presence of oxidizing agents[2].

  • Solvent Composition: The choice of solvent can impact stability. While salvianolic acids are water-soluble, aqueous solutions can facilitate hydrolysis[3][4].

Troubleshooting Steps:

  • pH Control: Buffer your solution to a slightly acidic pH. For the related Salvianolic Acid A, maximum stability was observed at pH 4.0[1]. It is advisable to conduct a pH stability profile for your specific experimental conditions.

  • Temperature Control: Prepare and store your this compound solutions at refrigerated temperatures (2-8 °C) and minimize exposure to ambient temperatures. For long-term storage, consider freezing (-20 °C or -80 °C), though freeze-thaw cycles should be minimized.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Deoxygenate Solvents: If oxidation is a major concern, consider deoxygenating your solvents by bubbling with an inert gas like nitrogen or argon before preparing your solution.

  • Solvent Selection: For certain applications, consider alternative solvent systems. Deep eutectic solvents (DESs) have been shown to improve the stability of Salvianolic Acid B compared to water or ethanol solutions[5].

Q2: What are the typical degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively detailed in the available literature, we can infer the likely degradation products based on the known degradation of structurally similar compounds like Salvianolic Acid A and B. The primary degradation mechanism is the hydrolysis of its ester linkages.

Common degradation products of salvianolic acids include smaller phenolic acid constituents such as:

  • Danshensu

  • Caffeic acid

  • Protocatechuic aldehyde[6]

Under thermal stress in an aqueous solution, Salvianolic Acid A has been shown to degrade into several products, including epimers and isosalvianolic acid C[7]. It is plausible that this compound undergoes similar hydrolytic cleavage.

Q3: Are there any recommended formulation strategies to enhance the stability of this compound in solution?

A3: Yes, several formulation strategies can be employed to improve the stability of this compound, largely extrapolated from research on other salvianolic acids:

  • Microencapsulation: Encapsulating salvianolic acids in a polymer matrix can protect them from environmental conditions. A study on sustained-release microcapsules of salvianolic acid using chitosan as a carrier demonstrated improved stability[8].

  • Liposomal Formulations: Encapsulation in liposomes has been shown to protect Salvianolic Acid B from degradation and improve its bioavailability[9]. This approach could be applicable to this compound.

  • Use of Stabilizing Excipients:

    • Antioxidants: The addition of antioxidants such as ascorbic acid or sodium metabisulfite can help to prevent oxidative degradation.

    • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze oxidative reactions.

  • Lyophilization (Freeze-Drying): For long-term storage, dissolving this compound in a suitable aqueous solution containing a cryoprotectant (e.g., mannitol, trehalose) and then lyophilizing it to a solid powder can significantly enhance its stability. The solid form of Salvianolic Acid B is significantly more stable than its solution form[2].

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited, the following tables summarize stability data for the structurally related Salvianolic Acid A and B, which can provide valuable insights.

Table 1: Temperature-Dependent Degradation of Salvianolic Acid A in Solution [1]

Temperature (K)Rate Constant (k, h⁻¹)Half-life (t₀.₅, hours)Time to 90% Purity (t₀.₉, hours)
3130.009970.010.6
3630.080449.81.5

This data indicates a significant increase in the degradation rate of SAA with increasing temperature.

Table 2: pH-Dependent Stability of Salvianolic Acid B in Buffered Aqueous Solutions [10]

pHStability
1.5Stable for 30 hours
3.0Stable for 30 hours
5.0Stable for 30 hours
>7.0Degradation increases with increasing pH

This data suggests that salvianolic acids are more stable in acidic to neutral conditions and degrade more readily in alkaline conditions.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound reference standard
  • High-purity solvents (e.g., water, methanol, acetonitrile)
  • Buffer salts (for preparing solutions of different pH)
  • HPLC system with a UV or MS detector
  • C18 HPLC column
  • Temperature-controlled incubator/oven
  • Light chamber (or use of amber vials and dark storage)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a buffered aqueous solution) to prepare a concentrated stock solution.

3. Preparation of Stability Samples:

  • Dilute the stock solution with the desired buffers or solvents to the final experimental concentration.
  • Aliquots of the solution should be prepared for each time point and storage condition to avoid repeated sampling from the same container.
  • Store the samples under the desired stress conditions (e.g., different temperatures, pH values, and light exposures).

4. HPLC Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from each condition.
  • Analyze the samples by a validated stability-indicating HPLC method. An example of a gradient elution method for salvianolic acids uses a C18 column with a mobile phase consisting of acetonitrile and water containing a small percentage of acid (e.g., 0.1% formic acid or 0.2% acetic acid)[1][11]. The detection wavelength is typically set around 280-290 nm.
  • Quantify the peak area of this compound and any major degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Sal F Stock Solution dilute Dilute to Final Concentration in Test Buffers/Solvents stock->dilute aliquot Aliquot for Each Time Point & Condition dilute->aliquot temp Temperature Study (e.g., 4°C, 25°C, 40°C) aliquot->temp ph pH Study (e.g., pH 3, 5, 7, 9) aliquot->ph light Photostability Study (Light vs. Dark) aliquot->light hplc HPLC Analysis at Specified Time Points temp->hplc ph->hplc light->hplc data Quantify Peak Areas & Calculate % Remaining hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Workflow for Investigating this compound Stability.

degradation_pathway SalF This compound Hydrolysis Hydrolysis of Ester Linkages (Influenced by pH, Temperature) SalF->Hydrolysis DegradationProducts Degradation Products Hydrolysis->DegradationProducts Danshensu Danshensu DegradationProducts->Danshensu CaffeicAcid Caffeic Acid DegradationProducts->CaffeicAcid OtherPhenolics Other Phenolic Acids DegradationProducts->OtherPhenolics

Caption: Postulated Degradation Pathway for this compound.

signaling_pathway SalF This compound PI3K PI3K SalF->PI3K inhibits Apoptosis Apoptosis SalF->Apoptosis promotes CellGrowth Cell Growth Inhibition SalF->CellGrowth AKT AKT PI3K->AKT activates AKT->Apoptosis inhibits

References

Technical Support Center: Optimizing Salvianolic Acid F Extraction from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of Salvianolic Acid F from Salvia miltiorrhiza (Danshen).

Disclaimer: Specific research on the optimization of this compound extraction is limited. The guidance provided is based on established principles for the extraction of other water-soluble salvianolic acids, such as Salvianolic Acid B, and general phenolic acids from Salvia miltiorrhiza.[1][2][3] These protocols serve as a robust starting point for developing a specific and optimized process for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a polyphenolic acid and one of the water-soluble compounds found in the roots of Salvia miltiorrhiza.[4] Like other salvianolic acids, it is known for its antioxidant properties.[1] Its molecular formula is C₁₇H₁₄O₆.[5]

Q2: Which part of the Salvia miltiorrhiza plant is the best source for this compound?

A2: this compound, along with other salvianolic acids, is primarily found in the roots and rhizomes of the plant.[4] The highest concentrations of these compounds are typically in the roots.[6]

Q3: What are the key factors that influence the extraction yield of salvianolic acids?

A3: The primary factors include the choice of solvent and its concentration, extraction temperature, extraction time, and the ratio of solvent to plant material.[7][8] The physical state of the raw material, such as particle size, also plays a crucial role.[9]

Q4: What are the most common and effective methods for extracting salvianolic acids?

A4: Conventional methods include heat reflux extraction.[7][10] Modern methods like ultrasound-assisted extraction (UAE) are often more efficient, offering higher yields in shorter times and at lower temperatures, which helps prevent the degradation of heat-sensitive compounds.[11][12]

Q5: How stable is this compound during extraction?

A5: While specific stability data for this compound is scarce, salvianolic acids as a class are known to be unstable, particularly at high temperatures and in neutral or alkaline aqueous solutions.[7][13][14] Extraction processes should ideally be performed at lower temperatures and under slightly acidic conditions to minimize degradation.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low or No Yield

Q: I am getting a very low yield of my target compound. What could be the cause?

A: Low yield can stem from several factors related to your raw material, extraction parameters, or potential compound degradation.

  • Possible Cause 1: Improper Raw Material

    • Solution: Ensure you are using high-quality, dried roots of Salvia miltiorrhiza. The content of active compounds can vary based on the plant's origin, harvest time, and storage conditions.[15] Using fresh, young tissues may also yield good quality compounds.[16]

  • Possible Cause 2: Suboptimal Extraction Parameters

    • Solution: Systematically optimize your extraction conditions. Aqueous ethanol (50-70%) is generally more effective than pure water or absolute ethanol for extracting phenolic acids.[8][10] Review your solvent-to-material ratio, extraction time, and temperature. Prolonged extraction does not always increase yield and can lead to degradation.[8]

  • Possible Cause 3: Compound Degradation

    • Solution: Salvianolic acids can degrade under high heat.[11][14] If using heat reflux, ensure the temperature is not excessively high. Consider using a lower-temperature method like ultrasound-assisted extraction (UAE), which has been shown to be effective at temperatures as low as 30°C.[11] Also, check the pH of your solvent; slightly acidic conditions can improve stability.[14]

  • Possible Cause 4: Incorrect Particle Size

    • Solution: The particle size of the ground plant material affects solvent penetration. A finer grind increases the surface area for extraction, but a powder that is too fine can impede solvent flow and complicate filtration.[9] Aim for a consistent, medium grind.

Problem 2: High Level of Impurities in the Extract

Q: My crude extract appears to be very impure. How can I improve its purity?

A: High impurity levels are common in crude plant extracts. The key is to improve the selectivity of your extraction and/or implement a post-extraction purification step.

  • Possible Cause 1: Low Solvent Selectivity

    • Solution: The polarity of your solvent determines which compounds are extracted. While highly polar solvents like water are effective at dissolving salvianolic acids, they also extract highly polar impurities like sugars. Using an aqueous ethanol solution (e.g., 60% ethanol) can provide a better balance of polarity to selectively extract phenolic compounds.[7][17]

  • Possible Cause 2: No Purification Step

    • Solution: A crude extract will always contain a mixture of compounds. For higher purity, a downstream purification step is necessary. Macroporous resin chromatography is a highly effective method for purifying and concentrating salvianolic acids from the crude extract.[10][18]

Problem 3: Inconsistent Yields Between Batches

Q: My extraction yield varies significantly from one experiment to the next. Why is this happening?

A: Inconsistency is often due to variability in the raw material or a lack of precise control over experimental parameters.

  • Possible Cause 1: Variability in Plant Material

    • Solution: The chemical composition of medicinal plants can vary. If possible, source your Salvia miltiorrhiza roots from the same supplier and batch. Standardize your pre-processing, including drying and grinding procedures, for all samples.

  • Possible Cause 2: Poor Control Over Extraction Conditions

    • Solution: Precisely control and monitor all parameters for every extraction. This includes accurately weighing the plant material, measuring solvent volumes, maintaining a constant temperature (using a water bath), and fixing the extraction time. Manual methods can introduce variability; automate where possible.[19]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₇H₁₄O₆ [5]
Molecular Weight 314.29 g/mol [5]
IUPAC Name (E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoic acid [5]
Appearance Likely a powder, similar to other isolated salvianolic acids N/A

| Solubility | Expected to be water-soluble, characteristic of salvianolic acids |[1][13] |

Table 2: Comparison of Common Extraction Methods for Phenolic Acids from S. miltiorrhiza

Method Advantages Disadvantages Typical Conditions
Heat Reflux Extraction Simple setup, widely used. Can degrade heat-sensitive compounds, longer extraction times may be needed. 60% Ethanol, 1:10 solid/liquid ratio, 1.5 hours.[7]
Ultrasound-Assisted Extraction (UAE) Higher efficiency, shorter time, lower temperature, less solvent.[11] Requires specialized equipment (ultrasonic bath/probe). 60% Ethanol, 1:20 solid/liquid ratio, 30°C, 25 min.[11]

| Enzymatic Extraction | Can improve yield by breaking down cell walls, mild conditions. | Requires specific enzymes, longer incubation times, potential for enzyme inhibition. | Cellulase, pH 4.5, 50°C, 6 hours.[20] |

Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Salvianolic Acids

This method is recommended for its efficiency and use of lower temperatures, which helps preserve the integrity of this compound. The following parameters are based on the optimized extraction of Salvianolic Acid B and serve as an excellent starting point.[11]

  • Preparation: Weigh 1.0 g of dried, powdered Salvia miltiorrhiza root and place it into a flask.

  • Solvent Addition: Add 20 mL of 60% aqueous ethanol to the flask (a 1:20 solid-to-liquid ratio).[11]

  • Sonication: Place the flask in an ultrasonic bath with the water temperature maintained at 30°C.

  • Extraction: Sonicate for 25 minutes at a frequency of 45 Hz.[11]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Analysis: The resulting filtrate can be analyzed by HPLC or UPLC-MS/MS to quantify the this compound content.

Protocol 2: Heat Reflux Extraction of Phenolic Acids

This is a conventional and straightforward method.

  • Preparation: Weigh 10.0 g of dried, powdered Salvia miltiorrhiza root and place it into a round-bottom flask.

  • Solvent Addition: Add 100 mL of 60% aqueous ethanol (a 1:10 solid-to-liquid ratio).[7]

  • Reflux: Set up a reflux apparatus and heat the mixture in a water bath to the boiling point of the solvent.

  • Extraction: Maintain the reflux for 1.5 hours.[7]

  • Filtration: Allow the mixture to cool to room temperature, then filter to separate the extract.

  • Analysis: The filtrate is ready for quantification of this compound.

Visualizations

ExtractionWorkflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification (Optional) cluster_analysis 4. Analysis raw_material Salvia miltiorrhiza (Dried Roots) grinding Grinding & Sieving raw_material->grinding powder Standardized Powder grinding->powder extraction Solvent Extraction (e.g., UAE or Reflux) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract resin Macroporous Resin Chromatography crude_extract->resin analysis Quantification (HPLC / UPLC-MS) crude_extract->analysis Direct Analysis elution Elution resin->elution purified_fraction Purified Fraction elution->purified_fraction purified_fraction->analysis

Caption: Experimental workflow for this compound extraction.

Troubleshooting start Low / No Yield Observed q1 Is raw material quality and preparation verified? start->q1 a1_yes Standardize material: - Use dried roots - Consistent particle size q1->a1_yes No q2 Are extraction parameters optimized? q1->q2 Yes a1_yes->q2 a2_yes Review parameters: - Solvent: 50-70% EtOH - Temp: < 60°C (Reflux) or ~30°C (UAE) - Time: 25-90 min q2->a2_yes No q3 Is compound degradation a possibility? q2->q3 Yes a2_yes->q3 a3_yes Minimize degradation: - Use lower temp method (UAE) - Avoid high pH - Protect from light q3->a3_yes Yes end_node Re-run experiment with adjusted parameters q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for low extraction yield.

StabilityFactors SalF This compound (Stable State) Degradation Degradation Products Temp High Temperature (> 60-80°C) Temp->Degradation pH Neutral / Alkaline pH pH->Degradation Light UV Light Exposure Light->Degradation Time Prolonged Exposure (in solution) Time->Degradation

References

Technical Support Center: Large-Scale Synthesis of Salvianolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Salvianolic Acid F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges in scaling up the synthesis of this compound include:

  • Maintaining High Yields: Transitioning from laboratory to industrial scale can often lead to a decrease in overall yield due to less efficient heat and mass transfer in larger reactors.

  • Ensuring Purity and Minimizing By-products: The formation of impurities can increase with scale, complicating the purification process and potentially impacting the final product's quality.

  • Handling of Reagents: While improved synthetic routes avoid some hazardous chemicals, the safe handling and disposal of all reagents on a large scale remain a critical consideration.[1]

  • Purification Efficiency: Developing a scalable, efficient, and cost-effective purification method to achieve high purity is a significant hurdle.

  • Product Stability: Salvianolic acids can be sensitive to heat, pH, and light, posing challenges for storage and formulation of the final product.[2][3]

Q2: A scalable synthesis of this compound has been reported with a high overall yield. What makes this process suitable for large-scale production?

A2: A reported five-step synthesis is considered scalable due to several advantageous features[1]:

  • Use of Inexpensive Starting Materials: The synthesis begins with readily available and cost-effective precursors.

  • Avoidance of Hazardous Reagents: The protocol avoids the use of harsh and difficult-to-handle reagents such as bromine (Br2) and n-butyllithium (n-BuLi).

  • High Overall Yield: The process boasts a high overall yield of 45% on a gram scale, which is promising for industrial application.

  • Demonstrated Gram-Scale Applicability: The synthesis has been successfully performed on a 19-gram scale, indicating its potential for further scale-up.[1]

Q3: What are the typical impurities encountered during the synthesis of this compound, and how can they be minimized?

A3: While specific impurity profiles for large-scale this compound synthesis are not extensively documented, potential impurities could arise from incomplete reactions, side reactions, or degradation. For instance, incomplete coupling reactions or the formation of isomers are possible. To minimize these:

  • Optimize Reaction Conditions: Carefully control temperature, pressure, reaction time, and stoichiometry of reactants.

  • In-Process Monitoring: Utilize analytical techniques like HPLC to monitor the reaction progress and detect the formation of by-products in real-time.

  • Purification Strategy: Employ robust purification techniques such as multi-column chromatography or crystallization to effectively remove impurities.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: Based on stability studies of structurally similar compounds like Salvianolic Acid B, this compound is likely susceptible to degradation under adverse conditions.[2][3] Recommended storage conditions are:

  • Temperature: Store at low temperatures, preferably refrigerated or frozen.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH: Maintain a neutral or slightly acidic pH, as phenolic compounds can be unstable at higher pH values.[2]

Troubleshooting Guides

Issue 1: Low Overall Yield in Scale-Up
Potential Cause Troubleshooting Steps
Inefficient Heat Transfer - Utilize jacketed reactors with precise temperature control. - Ensure adequate agitation to maintain a homogenous temperature profile.
Poor Mass Transfer - Optimize stirring speed and impeller design for efficient mixing. - Consider using a different solvent system to improve solubility and reaction rates.
Side Reactions - Re-optimize reaction conditions (temperature, concentration, catalyst loading) at the pilot scale. - Implement in-process controls to monitor for and minimize the formation of by-products.
Degradation of Product - Minimize reaction times and exposure to high temperatures. - Work up the reaction under mild conditions.
Issue 2: Sub-optimal Purity of Final Product
Potential Cause Troubleshooting Steps
Ineffective Purification - Screen different chromatography resins and solvent systems for better separation. - Consider multi-step purification, such as a combination of column chromatography and crystallization. - Explore advanced purification techniques like preparative HPLC or counter-current chromatography.[4][5][6]
Co-eluting Impurities - Adjust the mobile phase composition or gradient in chromatographic methods. - Modify the pH of the mobile phase to improve the separation of acidic compounds.
Product Degradation during Purification - Perform purification steps at reduced temperatures. - Use buffers to maintain a stable pH during the process.

Experimental Protocols

Key Synthetic Steps for Scalable this compound Synthesis

This protocol is based on a reported efficient and scalable route.[1][7]

  • Wittig Reaction: Coupling of an appropriate phosphonium salt with a benzaldehyde derivative to form the stilbene core.

  • Heck Coupling: An alternative C-C bond-forming reaction to construct the stilbene moiety.

  • Esterification: Formation of the ester linkage between the stilbene carboxylic acid and a protected Danshensu derivative.

  • Deprotection: Removal of protecting groups under mild conditions to yield the final this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Parameter Condition
Column C18 reverse-phase column
Mobile Phase Gradient elution with a mixture of acetonitrile and water (containing a small percentage of acid, e.g., 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of approximately 280-330 nm
Column Temperature 25-30 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control start Starting Materials step1 Step 1: C-C Bond Formation (e.g., Wittig or Heck Reaction) start->step1 step2 Step 2: Esterification step1->step2 step3 Step 3: Deprotection step2->step3 crude_product Crude this compound step3->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product qc Purity & Identity Analysis (HPLC, NMR, MS) pure_product->qc final_product Final Product qc->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_challenges Core Challenges in Large-Scale Synthesis cluster_solutions Potential Solutions and Strategies yield Maintaining High Yield optimization Reaction Condition Optimization yield->optimization addresses purity Ensuring High Purity purity->optimization addresses purification Advanced Purification Techniques purity->purification addresses scalability Process Scalability pat Process Analytical Technology (PAT) scalability->pat improves stability Product Stability storage Controlled Storage Conditions stability->storage ensures

Caption: Logical relationship between challenges and solutions in this compound synthesis.

References

Troubleshooting Salvianolic Acid F in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvianolic Acid F (SalF) in in vitro assays.

Troubleshooting Guides

This section addresses common issues that may lead to variability in in vitro assays involving this compound.

Question: Why am I seeing high variability between replicate wells in my cell viability assay (e.g., MTT, XTT)?

Answer: High variability in cell-based assays can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Cell Seeding and Health:

    • Uneven Cell Distribution: Ensure a single-cell suspension before seeding. Gently swirl the cell suspension between plating wells to prevent settling.

    • Inconsistent Cell Number: Use a reliable method for cell counting and ensure the same number of cells is added to each well.

    • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

    • Cell Health: Only use cells in the logarithmic growth phase with high viability. Passage number can also affect cell behavior; use cells within a consistent and low passage range.

  • This compound Preparation and Handling:

    • Poor Solubility: Salvianolic acids are generally water-soluble, but solubility can be an issue at high concentrations. Ensure SalF is fully dissolved in the appropriate solvent (e.g., DMSO, ethanol, or culture medium) before adding it to the cells. A brief sonication or vortexing may aid dissolution.

    • Precipitation in Media: Observe for any precipitation when SalF stock solution is added to the culture medium. If precipitation occurs, consider using a lower concentration or a different solvent system.

    • Inconsistent Dilutions: Prepare fresh serial dilutions for each experiment to avoid inaccuracies from repeated freeze-thaw cycles or degradation.

  • Assay Procedure:

    • Incomplete Reagent Mixing: Ensure thorough but gentle mixing of reagents in each well.

    • Timing: Adhere to consistent incubation times for both drug treatment and assay reagent addition.

    • Pipetting Errors: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate volume dispensing.

Below is a troubleshooting workflow to diagnose the source of variability:

G start High Variability in Replicate Wells check_cells Review Cell Seeding Technique start->check_cells check_compound Examine SalF Solution Preparation start->check_compound check_assay Verify Assay Protocol start->check_assay sub_cells1 Uneven cell distribution? Ensure single-cell suspension. check_cells->sub_cells1 sub_cells2 Inconsistent cell number? Recalibrate cell counting method. check_cells->sub_cells2 sub_cells3 Edge effects? Avoid outer wells or fill with PBS. check_cells->sub_cells3 sub_compound1 Precipitation observed? Check solubility and solvent. check_compound->sub_compound1 sub_compound2 Inconsistent results with same stock? Prepare fresh dilutions. check_compound->sub_compound2 sub_assay1 Inconsistent color development? Ensure proper mixing and incubation. check_assay->sub_assay1 sub_assay2 Variable background readings? Check for media interference. check_assay->sub_assay2

Caption: Troubleshooting workflow for high variability in cell-based assays.

Question: My antioxidant capacity assay (e.g., DPPH, ABTS) results are not reproducible. What could be the cause?

Answer: Reproducibility issues in antioxidant assays are often related to the stability of the reagents and the compound itself.

  • Reagent Preparation and Stability:

    • DPPH/ABTS Radical Solution: These radical solutions are light and temperature-sensitive. Prepare them fresh for each experiment and store them in the dark. The absorbance of the control (radical solution without antioxidant) should be consistent across experiments.

    • Solvent Choice: The solvent used to dissolve SalF and the radical can influence the reaction kinetics. Ensure the same solvent system is used consistently.

  • This compound Stability:

    • Degradation: Phenolic compounds like this compound can be susceptible to degradation, especially at higher pH, temperature, and in the presence of light.[1] Prepare fresh solutions and protect them from light.

    • Interference: The inherent color of SalF solutions at high concentrations might interfere with the absorbance readings. Always include a sample blank (SalF without the radical solution) to correct for this.

  • Assay Conditions:

    • Reaction Time: The reaction between SalF and the radical may not be instantaneous. Ensure you have optimized and standardized the incubation time for the reaction to reach a plateau.

    • pH of the Medium: The antioxidant capacity of phenolic compounds can be pH-dependent. Maintain a consistent pH in your assay buffer.

Question: I am observing lower than expected anti-inflammatory effects of this compound in my cell-based assays (e.g., measuring IL-6, TNF-α by ELISA). What should I check?

Answer: Several factors can contribute to seemingly lower efficacy in anti-inflammatory assays.

  • Cellular Model and Stimulation:

    • Cell Type: The response to SalF can be cell-type specific. Ensure the chosen cell line is appropriate for the inflammatory pathway being investigated.

    • Stimulant Concentration: The concentration of the inflammatory stimulus (e.g., LPS) should be optimized to induce a robust but not overwhelming inflammatory response. If the stimulus is too high, the inhibitory effect of SalF may be masked.

    • Timing of Treatment: The timing of SalF treatment relative to the inflammatory stimulus is critical. Pre-treatment with SalF is often necessary to see an inhibitory effect on pro-inflammatory cytokine production.

  • This compound Bioavailability and Stability:

    • Cellular Uptake: While generally water-soluble, the efficiency of SalF uptake by cells can vary.

    • Stability in Culture Media: Salvianolic acids may have limited stability in physiological buffers and cell culture media. Consider performing a time-course experiment to assess the stability of SalF under your specific experimental conditions.

  • ELISA Procedure:

    • Standard Curve: Ensure your standard curve is accurate and covers the expected range of cytokine concentrations.

    • Washing Steps: Inadequate washing can lead to high background and inaccurate results.

    • Reagent Integrity: Use fresh or properly stored ELISA reagents.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary mechanisms include:

  • Anticancer Effects: SalF has been shown to inhibit the proliferation and induce apoptosis in various cancer cells. One of the key pathways it targets is the PI3K/AKT signaling pathway . By inhibiting this pathway, SalF can suppress cancer cell growth.[2]

  • Anti-inflammatory Effects: SalF can suppress inflammatory responses by inhibiting the NF-κB signaling pathway . This pathway is a central regulator of inflammation, and its inhibition by SalF leads to a decrease in the production of pro-inflammatory cytokines like IL-6 and TNF-α.

  • Antioxidant and Cytoprotective Effects: SalF can activate the Nrf2 signaling pathway , which is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective enzymes, protecting cells from oxidative stress.

What are typical working concentrations for this compound in in vitro assays?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on available literature for related salvianolic acids, a general starting point for dose-response experiments is in the micromolar (µM) range.

Assay TypeCell LineIC50 / Effective ConcentrationReference
Antiproliferative Various Cancer Cell Lines (Salvianolic Acid A)5 - 30 µM[3]
Antiproliferative HCT-8/VCR (colorectal cancer) (Salvianolic Acid B)IC50: 114.79 ± 10.94 µg/mL[4]
Antiproliferative MCF-7 (breast cancer) (Salvianolic Acid B)IC50: 4.5 - 4.9 mg/mL (24-72h)[5]
Antiviral (2019-nCoV pseudovirus) ACE2h cells (Salvianolic Acids A, B, C)EC50: 6.22 - 11.31 µM[6]
Anti-inflammatory LPS-stimulated RAW264.7 cells (Salvianolic Acid A)10 - 30 µM[7]

How should I prepare and store this compound stock solutions?

  • Solvent: For in vitro assays, this compound is typically dissolved in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C or -80°C, protected from light. For short-term storage, a solution can be kept at 4°C for a few days, but stability should be verified. Studies on the related Salvianolic Acid B have shown that it is more stable in solid form and can degrade in aqueous solutions, especially at higher temperatures and humidity.[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells in culture

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SalF (and a vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

DPPH Radical Scavenging Assay

This protocol provides a method for assessing the antioxidant capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Microplate reader or spectrophotometer

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare serial dilutions of this compound and the positive control in the same solvent.

  • In a 96-well plate, add a specific volume of your sample or standard to the wells.

  • Add the DPPH solution to each well to initiate the reaction. A typical ratio is 1:1 or 1:2 (sample:DPPH).

  • Incubate the plate in the dark at room temperature for a predetermined time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

  • The scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Decolorization Assay

This is another common method to evaluate antioxidant activity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Microplate reader or spectrophotometer

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[8]

  • Prepare serial dilutions of this compound and the positive control.

  • Add a small volume of your sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).[9]

  • Measure the absorbance at 734 nm.

  • Calculate the scavenging activity using the same formula as for the DPPH assay.

ELISA for IL-6 and TNF-α

This is a general protocol for a sandwich ELISA. Always refer to the manufacturer's instructions for your specific ELISA kit.

Materials:

  • Cell culture supernatants

  • ELISA kit for human/mouse IL-6 or TNF-α (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add your standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate.

  • Add the substrate solution and incubate until color develops (typically 15-30 minutes) in the dark.

  • Add the stop solution to stop the reaction.

  • Read the absorbance at 450 nm.

  • Calculate the concentration of the cytokine in your samples based on the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pi3k PI3K/AKT Signaling Pathway SalF This compound PI3K PI3K SalF->PI3K inhibits AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Growth AKT->Proliferation promotes

Caption: this compound inhibits the PI3K/AKT pathway, leading to reduced cell proliferation and induced apoptosis.

G cluster_nrf2 Nrf2 Signaling Pathway SalF This compound Keap1 Keap1 SalF->Keap1 inhibits dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant & Cytoprotective Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes promotes transcription of

Caption: this compound promotes the activation of the Nrf2 pathway, enhancing the cellular antioxidant defense.

G cluster_nfkb NF-κB Signaling Pathway SalF This compound IKK IKK Complex SalF->IKK inhibits IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB inhibits InflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->InflammatoryCytokines promotes transcription of

Caption: this compound inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.

G start Start: Prepare SalF dilutions and cell culture treat_cells Treat cells with SalF (dose-response and time-course) start->treat_cells assay_choice Select Assay treat_cells->assay_choice viability_assay Cell Viability Assay (e.g., MTT) assay_choice->viability_assay Cytotoxicity/ Proliferation antioxidant_assay Antioxidant Assay (e.g., DPPH, ABTS) assay_choice->antioxidant_assay Antioxidant Capacity inflammation_assay Anti-inflammatory Assay (e.g., ELISA for IL-6, TNF-α) assay_choice->inflammation_assay Anti-inflammatory Activity viability_steps Add MTT reagent Incubate Solubilize formazan Read absorbance viability_assay->viability_steps antioxidant_steps Mix SalF with radical solution Incubate Read absorbance antioxidant_assay->antioxidant_steps inflammation_steps Collect supernatant Perform ELISA Read absorbance inflammation_assay->inflammation_steps end Data Analysis and Interpretation viability_steps->end antioxidant_steps->end inflammation_steps->end

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Salvianolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salvianolic Acid F (Sal F). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing the therapeutic efficacy of Sal F in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary therapeutic applications?

This compound (Sal F) is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), a traditional Chinese medicine.[1] Primarily, Sal F has been identified as a potent anti-cancer agent. It functions as a KRAS inhibitor, with particular activity against the KRAS G12D mutation.[2] Its therapeutic effects are largely attributed to its ability to inhibit the EP300/PI3K/AKT signaling pathway, thereby suppressing cancer cell growth, migration, and invasion while promoting apoptosis.[2]

2. What are the main challenges in working with this compound?

Like other salvianolic acids, Sal F faces two major hurdles that can limit its therapeutic efficacy:

  • Low Bioavailability: Salvianolic acids are generally poorly absorbed when administered orally.[3]

  • Poor Stability: The phenolic acid structure of salvianolic acids makes them susceptible to degradation under certain conditions, such as changes in pH and temperature.[4]

3. How can I improve the solubility of this compound?

This compound is soluble in DMSO.[] For aqueous solutions, the solubility of salvianolic acids is generally limited. To enhance solubility for in vitro assays, preparing a concentrated stock solution in DMSO and then diluting it in the aqueous culture medium is a common practice. For in vivo applications, formulation strategies are often necessary.

4. What formulation strategies can enhance the in vivo efficacy of this compound?

While specific data for Sal F is limited, strategies proven effective for other salvianolic acids, such as Salvianolic Acid B (Sal B), can be adapted. These include:

  • Liposomal Formulations: Encapsulating the compound in liposomes can improve its stability and bioavailability.[6]

  • Nanoparticle Formulations: Loading into nanoparticles can enhance drug delivery and targeting.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Experimentation
Problem Potential Cause Troubleshooting Steps
Low or inconsistent anti-cancer activity in cell culture 1. Degradation of Sal F in culture medium: Phenolic compounds can be unstable in physiological pH and temperature. 2. Inaccurate concentration: Precipitation of Sal F in the medium due to low solubility. 3. Cell line resistance: The specific cancer cell line may not be sensitive to Sal F's mechanism of action.1. Prepare fresh Sal F solutions for each experiment. Minimize exposure to light and elevated temperatures. 2. Visually inspect the medium for any precipitate after adding the Sal F stock solution. If precipitation occurs, consider lowering the final concentration or using a solubilizing agent (ensure the agent itself does not affect the cells). 3. Verify that the target pathway (e.g., KRAS, PI3K/AKT) is active in your cell line. Consider testing on multiple cell lines.
Precipitate formation in culture medium Poor aqueous solubility of Sal F: The final concentration of DMSO from the stock solution may not be sufficient to keep Sal F dissolved.1. Increase the final DMSO concentration slightly (typically up to 0.5% v/v is tolerated by most cell lines, but should be tested). 2. Prepare a less concentrated stock solution in DMSO to reduce the amount of DMSO needed for the final dilution. 3. Consider using a formulation approach even for in vitro studies, such as complexing with cyclodextrins, though this may introduce confounding factors.
Cell toxicity in control group (vehicle only) High concentration of DMSO: The solvent used to dissolve Sal F can be toxic to cells at higher concentrations.1. Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically ≤0.5%). 2. Run a vehicle-only control with the same final DMSO concentration as the experimental groups to assess solvent toxicity.
In Vivo Experimentation
Problem Potential Cause Troubleshooting Steps
Lack of therapeutic effect in animal models 1. Poor bioavailability: Sal F is likely poorly absorbed orally. 2. Rapid metabolism and clearance: The compound may be quickly eliminated from the body. 3. Inadequate dosage: The administered dose may not be sufficient to reach therapeutic concentrations at the target site.1. For initial studies, consider intravenous (IV) or intraperitoneal (IP) administration to bypass first-pass metabolism.[7] 2. If oral administration is necessary, utilize a bioavailability-enhancing formulation such as liposomes or nanoparticles.[6] 3. Conduct a dose-response study to determine the optimal therapeutic dose. 4. Analyze plasma and tissue concentrations of Sal F to correlate with therapeutic outcomes.
Adverse effects or toxicity in animals High dose or off-target effects: The administered dose may be too high, leading to toxicity.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior, organ damage upon necropsy). 3. Review available toxicity data for similar compounds like Salvianolic Acid B.[7]
Difficulty in administering Sal F due to poor solubility Precipitation of the compound in the vehicle for injection. 1. Use a suitable vehicle for injection. For salvianolic acids, formulations often involve co-solvents or pH adjustment, but these must be carefully selected to be biocompatible. 2. Consider formulating Sal F as a salt to improve aqueous solubility. 3. Utilize nanoformulations to create stable aqueous dispersions.

Quantitative Data Summary

The following tables summarize key quantitative data for salvianolic acids. Note that much of the detailed data is for Salvianolic Acid B, and should be considered as a reference for this compound, with the understanding that specific values may differ.

Table 1: In Vitro Efficacy of Salvianolic Acids

CompoundCell LineAssayIC50 / Effective ConcentrationReference
This compoundOVCAR-3, SK-OV-3ProliferationNot specified, but inhibits growthNot specified
Salvianolic Acid BHead and Neck Squamous Cell Carcinoma (HNSCC) cell linesCell Viability~50-100 µMNot specified
Salvianolic Acid BMCF-7 (Breast Cancer)Apoptosis InductionEffective at concentrations around 50 µM[8]

Table 2: Pharmacokinetic Parameters of Salvianolic Acids (in vivo)

CompoundAnimal ModelRoute of AdministrationBioavailabilityKey FindingsReference
Salvianolic Acid BDogOral1.07 ± 0.43%Extremely low oral bioavailability.Not specified
Salvianolic Acid BHumanIV Injection-Well-tolerated up to 300 mg in a single dose.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound for In Vitro Assays
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of Sal F powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells.

Protocol 2: General Method for Preparation of Salvianolic Acid-Loaded Liposomes (adapted from Sal B protocols)

This protocol provides a general guideline. Optimization for Sal F will be necessary.

  • Materials:

    • This compound

    • Phosphatidylcholine (e.g., from soybean or egg)

    • Cholesterol

    • Chloroform and Methanol (for lipid dissolution)

    • Phosphate-buffered saline (PBS) or other aqueous buffer

    • Rotary evaporator

    • Probe sonicator or extruder

  • Procedure:

    • Dissolve the lipids (phosphatidylcholine and cholesterol, typically in a 2:1 molar ratio) in a chloroform:methanol mixture in a round-bottom flask.

    • Add Sal F to the lipid solution.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with an aqueous solution (e.g., PBS) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • The resulting liposome suspension can be purified to remove unencapsulated Sal F by methods such as dialysis or size exclusion chromatography.

Visualizations

Signaling Pathway of this compound in Cancer Cells

SalF_Pathway SalF This compound KRAS KRAS (G12D) SalF->KRAS Inhibits EP300 EP300 SalF->EP300 Inhibits PI3K PI3K KRAS->PI3K Activates EP300->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth, Migration, Invasion AKT->CellGrowth Promotes

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for In Vitro Evaluation of this compound

in_vitro_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis prep_sal Prepare Sal F Stock (in DMSO) prolif_assay Proliferation Assay (e.g., MTT, CCK-8) prep_sal->prolif_assay mig_assay Migration/Invasion Assay (e.g., Wound Healing, Transwell) prep_sal->mig_assay apop_assay Apoptosis Assay (e.g., Flow Cytometry) prep_sal->apop_assay prep_cells Culture Cancer Cell Lines prep_cells->prolif_assay prep_cells->mig_assay prep_cells->apop_assay data_analysis Data Analysis (IC50, Statistical Significance) prolif_assay->data_analysis mig_assay->data_analysis apop_assay->data_analysis western_blot Western Blot for Pathway Proteins (p-AKT, Caspase-3) apop_assay->western_blot

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationship for Enhancing Sal F Efficacy

efficacy_enhancement cluster_challenges Challenges cluster_strategies Strategies cluster_outcome Outcome low_bio Low Bioavailability formulation Formulation Strategies (Liposomes, Nanoparticles) low_bio->formulation alt_routes Alternative Administration Routes (IV, IP) low_bio->alt_routes poor_stab Poor Stability poor_stab->formulation enhanced_efficacy Enhanced Therapeutic Efficacy formulation->enhanced_efficacy combo_therapy Combination Therapy combo_therapy->enhanced_efficacy alt_routes->enhanced_efficacy

Caption: Strategies to enhance this compound efficacy.

References

Strategies to increase the cellular uptake of Salvianolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salvianolic Acid F (SalF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the cellular uptake of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound (SalF) is a water-soluble monomeric component derived from the herbal medicine Salvia miltiorrhiza (Danshen).[1] It has demonstrated significant anti-tumor potential, particularly in preclinical studies of lung and ovarian cancer.[1][2] SalF has been shown to inhibit cancer cell growth, migration, and invasion while inducing apoptosis.[2][3]

Q2: What are the main challenges in achieving effective cellular uptake of this compound?

While direct studies on the cellular uptake challenges of this compound are limited, research on similar water-soluble salvianolic acids, such as Salvianolic Acid B, indicates that poor oral absorption and rapid in vivo elimination are significant hurdles.[4] These challenges are often attributed to the physicochemical properties of these compounds, including their hydrophilicity and potential for rapid metabolism. Although SalF is water-soluble, its bioavailability may be limited, necessitating strategies to enhance its cellular uptake and retention.[1][5]

Q3: What are the known signaling pathways affected by this compound following cellular uptake?

This compound has been shown to modulate specific intracellular signaling pathways to exert its anti-cancer effects. Key pathways identified include:

  • EP300/PI3K/AKT Pathway: In ovarian cancer cells, SalF inhibits the EP300/PI3K/AKT signaling pathway, which leads to the promotion of apoptosis.[1][3]

  • PI3K/AKT Signaling Pathway: In KRAS-dependent lung cancer cells, SalF has been found to suppress tumor growth by inhibiting the PI3K/AKT pathway.[2]

  • CXCL5/Wnt/β-catenin Pathway: The combination of SalF with ultrasound has been shown to downregulate CXCL5 and suppress the downstream Wnt/β-catenin signaling pathway in lung cancer cells.[6]

Troubleshooting Guides

Issue: Low intracellular concentration of this compound observed in my experiments.

Possible Cause 1: Poor membrane permeability. Salvianolic acids are generally water-soluble, which can limit their passive diffusion across the lipid bilayer of the cell membrane.[5][7]

  • Suggested Solution 1: Permeability Enhancers. While not specifically studied for SalF, the use of permeability enhancers can be explored. For instance, borneol has been shown to enhance the intestinal absorption of other salvianolic acids.

  • Suggested Solution 2: Ultrasound-Enhanced Delivery. A recent study has demonstrated that the use of ultrasound can significantly enhance the delivery and anti-tumor effects of SalF in lung cancer cell lines.[6]

Possible Cause 2: Active efflux from the cell. Cancer cells often overexpress efflux pumps, such as P-glycoprotein (P-gp), which can actively transport therapeutic agents out of the cell, leading to multidrug resistance.[8] While not directly demonstrated for SalF, this is a common mechanism of resistance for various anti-cancer compounds.

  • Suggested Solution: Efflux Pump Inhibitors. Co-administration of SalF with known efflux pump inhibitors could be investigated to increase its intracellular accumulation. For other salvianolic acids, strategies to overcome multidrug resistance have been explored, including targeting ABC transporters.[8]

Issue: this compound shows reduced efficacy in my in vivo model compared to in vitro results.

Possible Cause: Poor bioavailability and rapid clearance. Water-soluble compounds like salvianolic acids can be rapidly cleared from the bloodstream, reducing the time available for them to reach the target tissue and be taken up by cells.[4]

  • Suggested Solution: Nanoformulation Strategies. Although not yet published specifically for SalF, nanoformulations have been successfully used for other salvianolic acids to improve their bioavailability and therapeutic efficacy.[9][10] These strategies include:

    • Liposomes: Encapsulating the compound in liposomes can protect it from degradation, prolong its circulation time, and enhance its delivery to tumor tissues.

    • Nanoparticles: Formulating SalF into nanoparticles, such as those made from biodegradable polymers or lipids, can improve its pharmacokinetic profile.

    • Phospholipid Complexes: Creating a complex of SalF with phospholipids can enhance its lipophilicity and improve its absorption.

Data Presentation

Table 1: Physicochemical Properties of Salvianolic Acids

PropertySalvianolic Acid ASalvianolic Acid CThis compound
Molecular Formula C₂₆H₂₂O₁₀[11]C₂₆H₂₀O₁₀[12]C₁₇H₁₄O₆[13]
Molecular Weight 494.4 g/mol [11]492.4 g/mol [12]314.29 g/mol [13]
XLogP3 3.9[11]4.1[12]2.7[13]

Data sourced from PubChem.

Table 2: Summary of Cellular Effects of this compound in Cancer Cell Lines

Cell LineCancer TypeConcentrationEffectSignaling Pathway
SKOV-3, OVCAR-3 Ovarian Cancer40 µMInhibition of growth, migration, and invasion; induction of apoptosis.[1][3]EP300/PI3K/AKT[1][3]
OE-KRAS A549 Lung CancerNot specifiedInhibition of migration and proliferation; promotion of apoptosis.[2]PI3K/AKT[2]
H1299, PC9 Lung CancerNot specifiedInhibition of proliferation, motility, and invasiveness (enhanced with ultrasound).[6]CXCL5/Wnt/β-catenin[6]

Experimental Protocols

Protocol 1: Assessing Cellular Uptake of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for quantifying the intracellular concentration of SalF.

  • Cell Culture: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of SalF for various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate sample using a BCA or Bradford assay for normalization.

  • Sample Preparation for HPLC:

    • Precipitate the proteins from the lysate by adding an equal volume of ice-cold methanol or acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing SalF.

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient appropriate for separating SalF.

    • Detect SalF using a UV detector at its maximum absorbance wavelength.

  • Quantification: Create a standard curve with known concentrations of SalF to quantify the amount in the cell lysates. Normalize the amount of SalF to the total protein concentration.

Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Modulation by this compound

This protocol details the steps to investigate the effect of SalF on the PI3K/AKT signaling pathway.

  • Cell Treatment and Lysis: Treat cells with SalF as described in Protocol 1 and prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phosphorylated PI3K (p-PI3K), total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of SalF on pathway activation.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_quantification Quantification & Results start Seed Cells treat Treat with SalF start->treat uptake Cellular Uptake Assay (HPLC) treat->uptake western Western Blot (Signaling Pathway) treat->western uptake_quant Quantify Intracellular SalF Concentration uptake->uptake_quant pathway_analysis Analyze Protein Expression Levels western->pathway_analysis

Caption: Experimental workflow for assessing this compound cellular uptake and its effect on signaling pathways.

pi3k_akt_pathway SalF This compound EP300 EP300 SalF->EP300 inhibits PI3K PI3K EP300->PI3K activates AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation AKT->CellGrowth promotes

References

Preventing degradation of Salvianolic Acid F during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Salvianolic Acid F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have changed color. What does this indicate?

A1: A color change in your this compound solution, often to a brownish hue, is a common indicator of degradation. Salvianolic acids are phenolic compounds that are susceptible to oxidation, which can lead to the formation of colored degradation products. This is often accelerated by exposure to light, elevated temperatures, or non-optimal pH conditions.

Q2: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the cause?

A2: The appearance of new peaks in your chromatogram strongly suggests the degradation of this compound. These peaks represent degradation products. The degradation of similar compounds like Salvianolic Acid A and B involves processes such as hydrolysis of ester bonds, epimerization, and oxidation, leading to various smaller molecules[1][2]. It is crucial to compare the chromatogram to that of a freshly prepared standard to confirm degradation.

Q3: What are the optimal storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. One supplier recommends storing this compound powder at -20°C[3]. For the closely related Salvianolic Acid B, studies have shown it to be stable for 6 months in the solid state when packaged in aluminum foil bags under accelerated conditions (40°C, 75% relative humidity), highlighting the importance of protection from humidity[4].

Q4: How should I prepare and store stock solutions of this compound?

A4: Stock solutions of this compound are typically prepared in DMSO. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, one supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use vials[3].

Q5: At what pH is this compound most stable in aqueous solutions?

A5: While specific data for this compound is limited, studies on the closely related Salvianolic Acid B indicate that it is more stable in acidic conditions. For instance, Salvianolic Acid B was found to be stable for 30 hours in buffered phosphate aqueous solutions at pH 1.5, 3.0, and 5.0. Its stability decreases as the pH becomes neutral or alkaline[5]. Therefore, it is advisable to maintain a slightly acidic pH for aqueous solutions of this compound whenever experimentally feasible.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of this compound stock or working solutions.1. Prepare fresh solutions of this compound for each experiment. 2. If using a stored stock solution, verify its integrity via HPLC before use. 3. Ensure that the experimental buffer is at an optimal pH (slightly acidic if possible). 4. Protect solutions from light and maintain them at a low temperature (e.g., on ice) during the experiment.
Low potency or loss of activity Significant degradation of the compound.1. Review storage conditions of both solid compound and solutions. Ensure they are stored at the recommended temperatures and protected from light and moisture. 2. Consider the solvent used for dissolution. While DMSO is common, for some applications, alternative solvents like deep eutectic solvents have been shown to improve the stability of similar compounds like Salvianolic Acid B[6]. 3. For in-vivo experiments, prepare the formulation immediately before administration.
Precipitation in aqueous solutions Poor solubility or degradation leading to less soluble products.1. To aid dissolution, gentle warming to 37°C and sonication can be attempted for a short period[3]. 2. Ensure the pH of the aqueous solution is compatible with the solubility of this compound. 3. If precipitation occurs upon storage, it is a strong indicator of degradation and the solution should be discarded.

Quantitative Data on Stability of Related Salvianolic Acids

Table 1: Temperature-Dependent Degradation of Salvianolic Acid B in Aqueous Solution

Temperature (°C)Stability
4Stable for 30 hours
25Decomposition occurs automatically
37Enhanced decomposition
65Enhanced decomposition
100Enhanced decomposition
Data extrapolated from a study on Salvianolic Acid B[5].

Table 2: pH-Dependent Stability of Salvianolic Acid B in Buffered Phosphate Aqueous Solutions

pHStability (at 4°C, 25°C, and 37°C for 30 hours)
1.5Stable
3.0Stable
5.0Stable
>5.0Stability decreases with increasing pH
Data extrapolated from a study on Salvianolic Acid B[5].

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC

This protocol outlines a general method for monitoring the degradation of this compound under specific storage conditions (e.g., different temperatures, pH values, or in the presence of light).

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid

  • Buffers of desired pH values

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)[7]

  • HPLC system with UV detector

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL. From this, prepare a working standard solution at a suitable concentration (e.g., 100 µg/mL) by diluting with the mobile phase.

  • Sample Solutions: Prepare solutions of this compound at the desired concentration in the buffers or solvents to be tested.

3. Storage Conditions:

  • Divide the sample solutions into aliquots and store them under the desired stress conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).

4. HPLC Analysis:

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile is commonly used for the separation of salvianolic acids[7].

  • Gradient Elution: A typical gradient could be: 0-15 min, 10-40% B; 15-19 min, 40-70% B; 19-32 min, 70-90% B[7]. The flow rate is typically 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 35°C[7].

  • Detection Wavelength: The detection wavelength for salvianolic acids is generally around 286-288 nm[7][8].

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Analyze the samples at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

Visualizations

degradation_pathway cluster_conditions Degradation Factors Temperature High Temperature SalF This compound (Intact) Temperature->SalF accelerates pH Neutral/Alkaline pH pH->SalF promotes Light Light Exposure Light->SalF induces Humidity High Humidity Humidity->SalF facilitates (solid state) Degradation Degradation Products (e.g., smaller phenolic acids, oxidation products) SalF->Degradation Degrades into

Caption: Factors influencing the degradation of this compound.

experimental_workflow cluster_prep 1. Sample Preparation cluster_storage 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Standard Prepare this compound Standard Solution HPLC HPLC Analysis Prep_Standard->HPLC Prep_Sample Prepare this compound Sample Solutions for Testing Storage Store Samples under Varied Conditions (Temp, pH, Light) Prep_Sample->Storage Sampling Collect Aliquots at Timed Intervals Storage->Sampling Sampling->HPLC Peak_Area Monitor Peak Area Changes HPLC->Peak_Area Degradation_Rate Calculate Degradation Rate Peak_Area->Degradation_Rate

Caption: Workflow for a this compound stability study.

troubleshooting_logic Start Inconsistent Results or Low Activity Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Prepare_Fresh Action: Prepare a fresh solution Check_Solution->Prepare_Fresh No Check_Storage Were solid and stock solutions stored correctly? (-20°C or -80°C, protected from light/moisture) Check_Solution->Check_Storage Yes Verified Problem Likely Resolved Prepare_Fresh->Verified Correct_Storage Action: Review and correct storage procedures. Use a new batch of compound. Check_Storage->Correct_Storage No Check_pH Is the experimental buffer pH optimal? (Slightly acidic is better) Check_Storage->Check_pH Yes Correct_Storage->Verified Adjust_pH Action: Adjust buffer pH if experimentally feasible. Check_pH->Adjust_pH No Check_pH->Verified Yes Adjust_pH->Verified

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Refinement of Analytical Methods for Salvianolic Acid F Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Salvianolic Acid F. The information provided is based on established methods for similar salvianolic acids and general chromatographic principles, intended to serve as a comprehensive resource for method refinement and problem-solving.

Experimental Protocols

While a specific, validated method for the quantitative analysis of this compound is not widely available in published literature, the following protocols for related salvianolic acids can be adapted as a starting point. It is crucial to perform method validation for any adapted method to ensure accuracy and precision for this compound.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from protocols for Salvianolic Acid A and B and is suitable for quantification.[1][2][3]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][2][3]

  • Mobile Phase: A gradient elution is typically used to separate multiple components.

    • Solvent A: 0.1% Formic Acid or 0.02% Phosphoric Acid in Water.[3]

    • Solvent B: Acetonitrile or Methanol.[1][2]

    • Example Gradient: Start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B over 30-40 minutes to elute the compounds.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: Approximately 286 nm, which is a common wavelength for detecting salvianolic acids.[1]

  • Injection Volume: 10-20 µL.[1][3]

  • Sample Preparation:

    • Extract the sample (e.g., plant material, biological fluid) with a suitable solvent such as 70% methanol.[3]

    • Use sonication to improve extraction efficiency.

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for complex matrices or trace-level detection. The following is a general guideline based on the analysis of other salvianolic acids.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Similar to HPLC, using a gradient of aqueous formic or acetic acid and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Negative ion mode is typically used for phenolic acids.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound. The exact mass and fragmentation pattern would need to be determined by direct infusion of a pure standard.

Data Presentation: Representative Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC analysis of salvianolic acids, which can be used as a benchmark when developing and validating a method for this compound.[2][4][5]

ParameterTypical ValueDescription
Linearity (r²) > 0.999Indicates a strong correlation between the concentration of the analyte and the detector response over a specific range.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Accuracy (Recovery %) 95 - 105%The closeness of the test results obtained by the method to the true value.
Stability (RSD%) < 5% over 24hThe stability of the analyte in the sample solution over a certain period under specific storage conditions.

Disclaimer: These values are representative and are based on data for other salvianolic acids. A full method validation according to ICH guidelines must be performed for the specific analysis of this compound.

Troubleshooting Guides

Common HPLC & UPLC Issues in this compound Analysis

Question: Why am I seeing peak tailing for my this compound peak?

Answer: Peak tailing is a common issue when analyzing phenolic compounds. Here are the potential causes and solutions:

  • Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the polar functional groups of salvianolic acids, causing tailing.

    • Solution: Use a mobile phase with a low pH (e.g., adding 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.[3] Consider using an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Contamination: A contaminated guard column or analytical column can cause peak shape issues.

    • Solution: Replace the guard column. If the problem persists, flush the analytical column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).

Question: My retention time for this compound is shifting between injections. What should I do?

Answer: Retention time instability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent composition over time.

    • Solution: Prepare fresh mobile phase daily. Ensure solvents are properly degassed to prevent bubble formation in the pump.

  • Column Temperature: Fluctuations in the column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant and stable temperature.[3]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate.

    • Solution: Check for leaks in the system. If no leaks are found, sonicate the check valves in isopropanol or replace them.

  • Column Equilibration: Insufficient equilibration time between gradient runs.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of at least 10 column volumes is recommended.

Question: I am observing low sensitivity or no peak for this compound. What could be the problem?

Answer: Low sensitivity can be a result of several factors, from sample degradation to instrumental issues.

  • Analyte Degradation: Salvianolic acids can be unstable, especially in solutions at neutral or alkaline pH and when exposed to light and high temperatures.[6]

    • Solution: Prepare fresh samples and standards. Store stock solutions and samples at low temperatures (e.g., 4°C) and protect them from light. Use an acidic mobile phase to improve stability during the analysis.

  • Incorrect Detection Wavelength: The detector may not be set to the optimal wavelength for this compound.

    • Solution: Use a DAD to determine the maximum absorption wavelength (λmax) of this compound. A wavelength of around 286 nm is a good starting point.[1]

  • Sample Preparation: Inefficient extraction or loss of analyte during sample cleanup.

    • Solution: Optimize the extraction solvent and procedure. If using solid-phase extraction (SPE), ensure the correct sorbent and elution solvent are used.

  • Detector/MS Issues: For UPLC-MS/MS, poor ionization or incorrect MS/MS parameters can lead to low signal.

    • Solution: Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature). Perform a direct infusion of a this compound standard to optimize the precursor and product ion selection and collision energy.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for the routine quality control of this compound in herbal extracts?

A1: For routine quality control, a validated HPLC-UV method is often sufficient, cost-effective, and robust.[3] It provides good linearity and precision for quantification. However, if the sample matrix is complex or if very low levels of this compound need to be detected, UPLC-MS/MS would be the preferred method due to its higher sensitivity and selectivity.

Q2: How can I improve the resolution between this compound and other closely eluting peaks?

A2: To improve resolution, you can try several approaches:

  • Modify the Mobile Phase Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH of the Mobile Phase: Changing the pH can affect the ionization state of salvianolic acids and other components, leading to changes in retention and potentially better separation.

  • Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) or a longer column with a smaller particle size can provide better resolution.

Q3: Are there any specific considerations for the stability of this compound during analysis?

A3: While specific stability data for this compound is limited, based on studies of other salvianolic acids like Salvianolic Acid B, it is reasonable to assume that it is susceptible to degradation under certain conditions.[6] To ensure accurate quantification:

  • pH: Maintain an acidic pH in your sample and mobile phase solutions (pH 3-4 is often optimal).

  • Temperature: Avoid high temperatures. Store samples and standards in a refrigerator or freezer and use a temperature-controlled autosampler.

  • Light: Protect solutions from direct light by using amber vials or covering them with foil.

  • Oxidation: Degas solvents and consider adding an antioxidant to your standard solutions if they will be stored for an extended period.

Q4: What are the key steps in sample preparation for analyzing this compound in a complex matrix like a biological fluid?

A4: For complex matrices, a thorough sample cleanup is essential to remove interfering substances. A typical workflow would be:

  • Protein Precipitation: If working with plasma or serum, precipitate proteins using a cold organic solvent like acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Extract the analyte from the aqueous sample into an immiscible organic solvent.

    • SPE: Use a C18 cartridge to retain this compound and wash away polar interferences. Then, elute the analyte with an organic solvent. SPE is generally more efficient and provides a cleaner extract than LLE.[2]

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the initial mobile phase to ensure peak shape compatibility with the chromatographic system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Sample (e.g., Plant Material, Plasma) Extraction Extraction (e.g., 70% Methanol, Sonication) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Cleanup Sample Cleanup (SPE or LLE, if necessary) Filtration->Cleanup Injection HPLC/UPLC Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (UV/DAD or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Problems cluster_pressure Pressure Problems Problem Chromatographic Problem Identified RT_Shift Retention Time Shift? Problem->RT_Shift Peak_Shape Poor Peak Shape? Problem->Peak_Shape Pressure High Backpressure? Problem->Pressure Check_Mobile_Phase Check Mobile Phase (Freshness, Composition) RT_Shift->Check_Mobile_Phase Check_Temp Check Column Temperature RT_Shift->Check_Temp Check_Flow Check Pump Flow Rate & for Leaks RT_Shift->Check_Flow Tailing Tailing Peak Peak_Shape->Tailing Fronting Fronting Peak Peak_Shape->Fronting Split Split Peak Peak_Shape->Split Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Dilute_Sample Dilute Sample Fronting->Dilute_Sample Check_Column Check/Replace Column & Guard Column Split->Check_Column Check_Blockage Check for Blockages (Frits, Tubing, Column) Pressure->Check_Blockage Filter_Sample Filter Sample/ Mobile Phase Pressure->Filter_Sample

References

Validation & Comparative

A Comparative Analysis of Salvianolic Acid F and Salvianolic Acid B: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current experimental data reveals distinct and overlapping therapeutic potentials for Salvianolic Acid F (Sal F) and Salvianolic Acid B (Sal B), two prominent bioactive compounds derived from Salvia miltiorrhiza. While both demonstrate significant promise in anticancer applications, their efficacy and underlying mechanisms of action show notable differences. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.

Salvianolic acids, a class of water-soluble phenolic acids, are the major active components of the traditional Chinese medicine Danshen (Salvia miltiorrhiza). Among them, Salvianolic Acid B is the most abundant and has been extensively studied for its wide range of pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective properties.[1] More recently, this compound has emerged as a potent agent, particularly in the context of cancer therapy, with a specific focus on KRAS-driven malignancies.

Anticancer Efficacy: A Tale of Two Pathways

Both Sal F and Sal B exhibit considerable anticancer activities, but their primary molecular targets and signaling pathways appear to diverge, suggesting potential for distinct therapeutic applications.

This compound has been identified as a promising inhibitor of KRAS, a frequently mutated oncogene previously considered "undruggable."[2] Specifically, Sal F shows high binding affinity for the KRAS G12D mutant.[2] Its anticancer effects are primarily mediated through the inhibition of the PI3K/AKT signaling pathway.[2][3][4]

Salvianolic Acid B , on the other hand, demonstrates broader anticancer activity across a variety of cancer types, including breast, liver, lung, and ovarian cancers, by modulating multiple signaling pathways.[5] Key pathways inhibited by Sal B include the PI3K/AKT/mTOR, MAPK, and NF-κB pathways.[5]

Quantitative Comparison of Anticancer Activity

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and Salvianolic Acid B in various cancer cell lines. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence IC50 values.

CompoundCancer TypeCell LineIC50 (µM)Duration (hours)Reference
This compound Lung CancerA54941.1824[6]
Lung CancerOE-KRAS A54936.5524[6]
Lung CancerA54935.1748[6]
Lung CancerOE-KRAS A54929.3348[6]
Ovarian CancerOVCAR-328.8948[4][6]
Ovarian CancerSK-OV-329.9448[4][6]
Salvianolic Acid B Lung CancerA549~279.6Not Specified[7]
Ovarian CancerSKOV345.6Not Specified[8][9]
Breast CancerMCF-74.5-4.9 mg/mL24, 48, 72[10][11]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of Sal F and Sal B are visualized in the following diagrams, highlighting their primary molecular targets and downstream effects.

SalF_Pathway SalF This compound KRAS_G12D KRAS G12D SalF->KRAS_G12D inhibits EP300 EP300 SalF->EP300 inhibits PI3K PI3K KRAS_G12D->PI3K EP300->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth Inhibition AKT->CellGrowth promotes

Fig. 1: Anticancer mechanism of this compound.

SalB_Pathway SalB Salvianolic Acid B PI3K_AKT_mTOR PI3K/AKT/mTOR SalB->PI3K_AKT_mTOR inhibits MAPK MAPK SalB->MAPK inhibits NFkB NF-κB SalB->NFkB inhibits Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis inhibits CellGrowth Cell Growth Inhibition PI3K_AKT_mTOR->CellGrowth promotes MAPK->CellGrowth promotes Inflammation Inflammation NFkB->Inflammation promotes

Fig. 2: Key anticancer mechanisms of Salvianolic Acid B.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies cited in this guide.

In Vitro Cytotoxicity Assays for this compound
  • Cell Lines: Human ovarian cancer cell lines OVCAR-3 and SK-OV-3, and human lung cancer cell lines A549 and OE-KRAS A549 were used.[4][6]

  • Treatment: Cells were treated with this compound at concentrations ranging from 0 to 100 µM for 24, 48, and 72 hours.[6]

  • Assay: Cell viability was assessed using the MTT assay or CellTiter-Glo kit.[12] The half-maximal inhibitory concentration (IC50) was calculated to determine the cytotoxicity.[4]

  • Apoptosis and Migration: Apoptosis was evaluated by flow cytometry after Annexin V/PI staining. Cell migration and invasion were assessed using wound healing and transwell assays.[7][13]

  • Western Blot Analysis: Protein expression levels of key signaling molecules in the EP300/PI3K/AKT pathway (e.g., EP300, p-PI3K, PI3K, Bax, Bcl-2, cleaved caspase-3, caspase-3) were determined by Western blotting.[3][4]

In Vivo Xenograft Model for this compound
  • Animal Model: A549 xenograft nude mice models and KrasG12D mice models were established.[2]

  • Treatment: this compound was administered intraperitoneally at doses of 10-20 mg/kg daily for 15 days.[6]

  • Evaluation: Tumor growth was monitored, and at the end of the experiment, tumors were excised and weighed. The expression of proteins in the PI3K/AKT signaling pathway was analyzed by RT-qPCR and Western blotting.[2]

In Vitro Assays for Salvianolic Acid B
  • Cell Lines: A variety of cell lines have been used, including A549 (lung cancer), SKOV3 (ovarian cancer), MCF-7 (breast cancer), PC12 (pheochromocytoma), and RAW 264.7 (macrophage).[8][10][14][15][16]

  • Anticancer Assays: Similar to Sal F, MTT assays, flow cytometry for apoptosis, and wound healing/transwell assays for migration and invasion are commonly employed.[7][8]

  • Neuroprotection Assay: PC12 cells were treated with MPP+ or hydrogen peroxide to induce neuronal injury. The protective effect of Sal B was assessed by measuring cell viability and neurite outgrowth.[15][17][18]

  • Anti-inflammatory Assay: RAW 264.7 macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibitory effect of Sal B on the production of inflammatory mediators such as TNF-α was measured by ELISA.[16][19]

  • Antioxidant Assay: The free radical scavenging activity of Sal B is often evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, with IC50 values determined spectrophotometrically.[20]

Conclusion

This compound and Salvianolic Acid B are both promising natural compounds with significant therapeutic potential, particularly in oncology. Sal F's targeted inhibition of KRAS G12D and the EP300/PI3K/AKT pathway makes it a strong candidate for precision medicine in specific cancer subtypes. In contrast, Sal B's broader mechanism of action across multiple signaling pathways suggests its utility in a wider range of cancers and other conditions characterized by inflammation and oxidative stress.

The quantitative data, while not from direct comparative studies, suggests that Sal F may have a lower IC50 in certain cancer cell lines compared to Sal B, indicating potentially higher potency. However, further head-to-head studies are essential to confirm these observations and to fully elucidate the comparative efficacy of these two compounds. The detailed experimental protocols provided herein should facilitate such future investigations, ultimately paving the way for the clinical translation of these valuable natural products.

References

Salvianolic Acid F: A Promising Therapeutic Agent in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Salvianolic Acid F (SalF), a derivative of the traditional Chinese medicine Salvia miltiorrhiza, is emerging as a noteworthy therapeutic candidate, particularly in the oncology landscape. This guide provides an objective comparison of SalF's performance with other alternatives, supported by available preclinical experimental data. The focus is on its mechanism of action as a KRAS G12D inhibitor and its effects on cancer cell signaling pathways.

Performance Comparison

This compound has demonstrated significant potential as a KRAS inhibitor, with a particular affinity for the KRAS G12D mutation.[1] Its primary mechanism of action involves the suppression of the PI3K/AKT signaling pathway, a critical cascade in cell growth, proliferation, and survival.[2] This inhibition ultimately leads to apoptosis in cancer cells. Preclinical studies have highlighted its efficacy in non-small cell lung cancer (NSCLC) and ovarian cancer models.[1]

For a comprehensive evaluation, it is crucial to compare the preclinical data of this compound with other known KRAS inhibitors, particularly those targeting the G12D mutation. One of the most potent and selective non-covalent KRAS G12D inhibitors in advanced preclinical development is MRTX1133.

ParameterThis compoundMRTX1133Other Alternatives (Sotorasib, Adagrasib)
Target KRAS G12D[1]KRAS G12D[3][4]Primarily KRAS G12C
Mechanism of Action Inhibits PI3K/AKT pathway[2]Non-covalent inhibitor of KRAS G12D, disrupting downstream signaling[5][6]Covalent inhibitors of KRAS G12C
Binding Affinity (KD) Data not available~0.2 pM[4][5]Data not available for G12D
Cell Viability IC50 (KRAS G12D mutant cell lines) Data requires further quantificationMedian ~5 nM[6]Not applicable (target G12C)
In Vivo Efficacy Inhibits tumor growth in KRAS-dependent lung cancer models[1]Induces tumor regression in pancreatic cancer xenograft models[3]Approved for clinical use in KRAS G12C-mutated cancers
Development Stage Preclinical[1][2]Preclinical/Phase I Clinical Trial[3]Clinically approved

Note: A direct comparison is challenging due to the different developmental stages and the lack of head-to-head studies. The data for Sotorasib and Adagrasib are primarily from clinical trials targeting the KRAS G12C mutation and are provided for contextual understanding of the broader KRAS inhibitor landscape.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Salvianolic_Acid_F_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor KRAS_G12D KRAS G12D (Active) Growth_Factor_Receptor->KRAS_G12D Activates PI3K PI3K KRAS_G12D->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation AKT->Cell_Growth_Proliferation Salvianolic_Acid_F This compound Salvianolic_Acid_F->KRAS_G12D Inhibits

Caption: Mechanism of this compound in KRAS G12D-mutated cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., KRAS G12D mutant) Treatment Treatment with This compound Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, EdU) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (PI3K/AKT pathway proteins) Treatment->Western_Blot Xenograft_Model Xenograft Mouse Model (KRAS G12D tumors) Drug_Administration Administration of This compound Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Tissue_Analysis Immunohistochemistry (IHC) of tumor tissue Tumor_Measurement->Tissue_Analysis

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, OVCAR-3) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[7][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with different concentrations of this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is determined.[9]

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at specified doses and schedules.

  • Tumor Monitoring: Measure the tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry, and other analyses.[1]

Conclusion

This compound demonstrates considerable promise as a preclinical therapeutic agent, particularly for cancers harboring the KRAS G12D mutation. Its ability to inhibit the PI3K/AKT signaling pathway and induce apoptosis provides a strong rationale for further investigation. While direct comparative data with clinically approved KRAS inhibitors is not yet available due to differing developmental stages, the preclinical evidence suggests that this compound warrants continued research and development. The provided experimental protocols offer a framework for researchers to further validate and expand upon these initial findings.

References

The Potent Antioxidant Power of Salvianolic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the antioxidant efficacy of Salvianolic Acid F and other prominent natural antioxidants for researchers, scientists, and drug development professionals.

In the quest for potent natural antioxidants, the salvianolic acids, a group of phenolic compounds derived from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant scientific attention.[1][2] Among them, this compound is a member of this promising class of compounds. This guide provides a comparative analysis of the antioxidant efficacy of salvianolic acids, with a focus on available data for its chemical relatives, alongside other well-established natural antioxidants such as Vitamin C, Vitamin E, Resveratrol, Curcumin, and Quercetin.

While direct comparative data for this compound is limited in the current scientific literature, this guide compiles available quantitative data for other major salvianolic acids (A, B, and L) to provide a valuable reference for understanding the antioxidant potential of this compound class.

Comparative Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals. The following tables summarize the available data from DPPH, ABTS, and ORAC assays, which are common methods for assessing antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The activity is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency.

CompoundDPPH Scavenging Activity (IC50)Reference Compound
Salvianolic Acid B More effective than Vitamin CVitamin C[3]
Salvianolic Acid L Significantly better than Trolox, Caffeic Acid, and Rosmarinic AcidTrolox, Caffeic Acid, Rosmarinic Acid
Vitamin C ------
Resveratrol IC50: 81.92 ± 9.17 µM---[2]
Curcumin IC50: 11 µg/mL---
Quercetin ------

Note: Specific IC50 values for this compound in DPPH assays were not available in the reviewed literature. Data for Salvianolic Acids B and L are presented as indicators of the potential high antioxidant activity within this class of compounds.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of a compound to that of Trolox, a water-soluble analog of Vitamin E.

CompoundABTS Scavenging ActivityReference Compound
Salvianolic Acid B Higher than Vitamin CVitamin C[3]
Resveratrol ------
Curcumin ------
Quercetin ------

Note: Specific TEAC values for this compound in ABTS assays were not available in the reviewed literature. The data for Salvianolic Acid B suggests strong radical scavenging activity.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The results are typically expressed as micromoles of Trolox Equivalents (µmol TE) per gram or mole of the compound.

CompoundORAC Value
Salvianolic Acid B 16.73 ± 2.53 µM Trolox/µM compound[4]
Resveratrol ---
Curcumin ---
Quercetin ---

Note: Specific ORAC values for this compound were not available in the reviewed literature.

Modulation of Cellular Signaling Pathways

Salvianolic acids exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the response to oxidative stress.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activation by compounds like salvianolic acids, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation SalF This compound SalF->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Keap1->Nrf2_cyto degrades ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Inflammatory_Stimuli->IKK activates SalF This compound SalF->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases IkB IκB (Degradation) IkB_NFkB->IkB releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates Target_Genes Pro-inflammatory & Pro-oxidant Genes NFkB_nuc->Target_Genes activates transcription DPPH_Workflow start Prepare DPPH solution in methanol/ethanol mix Mix DPPH solution with test compounds/control start->mix prepare_samples Prepare different concentrations of test compounds and control prepare_samples->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate scavenging activity (%) and IC50 measure->calculate

References

Benchmarking Salvianolic Acid F Against Standard Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid F, a derivative of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a promising anti-cancer agent in preclinical studies. Its multifaceted mechanism of action, targeting key oncogenic pathways, warrants a thorough comparison against established standard-of-care therapies. This guide provides an objective, data-driven benchmark of this compound against standard treatments for KRAS-mutant non-small cell lung cancer (NSCLC) and ovarian cancer, two areas where it has shown notable preclinical activity.

Executive Summary

This compound demonstrates significant preclinical efficacy in inhibiting the growth of KRAS-mutant lung cancer and ovarian cancer cells. It operates primarily through the inhibition of the PI3K/AKT signaling pathway, leading to apoptosis and reduced cell proliferation, migration, and invasion. While direct head-to-head comparative studies are limited, this guide consolidates available preclinical data to offer a comparative perspective against standard KRAS inhibitors and platinum-based chemotherapies. The data suggests that this compound may offer a favorable safety profile and could be a candidate for further investigation, both as a monotherapy and in combination with existing treatments to enhance efficacy and overcome resistance.

This compound vs. Standard KRAS Inhibitors for KRAS G12D-Mutant NSCLC

This compound has been identified as an inhibitor of KRAS, with a particular affinity for the KRAS G12D mutation.[1] Standard therapies for KRAS-mutant NSCLC include the targeted inhibitors sotorasib and adagrasib, which are approved for KRAS G12C mutations. While no direct comparative preclinical studies between this compound and these inhibitors were identified, an indirect comparison of their in vivo efficacy is presented below.

Table 1: In Vivo Efficacy Comparison in KRAS-Mutant NSCLC Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Citation(s)
This compound A549 (KRAS G12S) xenografts in nude mice10-20 mg/kg, i.p., daily for 15 daysSignificant inhibition of tumor growth[1]
KrasG12D mice10-20 mg/kg, i.p., every 2 days for 40 daysSignificant reduction in lung tumor number and size[1]
Sotorasib (AMG510) NCI-H358 (KRAS G12C) xenografts100 mg/kg, p.o., dailyTumor regression[2]
Adagrasib (MRTX849) MIA PaCa-2 (KRAS G12C) xenografts100 mg/kg, p.o., dailyTumor regression[3]

Note: Direct comparison is challenging due to different KRAS mutations, mouse models, and experimental protocols.

Mechanism of Action: this compound in KRAS-Mutant Cancer

This compound inhibits the PI3K/AKT signaling pathway, which is a downstream effector of KRAS.[1] This inhibition leads to the induction of apoptosis, as evidenced by increased caspase-3 cleavage and a higher Bax/Bcl-2 ratio.

SALF_KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion KRAS G12D KRAS G12D PI3K PI3K KRAS G12D->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Activates (Anti-apoptotic) Bax Bax AKT->Bax Inhibits (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces SalF This compound SalF->KRAS G12D Inhibits SalF->PI3K Inhibits

This compound mechanism in KRAS-mutant cancer.

This compound vs. Platinum-Based Chemotherapy for Ovarian Cancer

Platinum-based drugs like cisplatin and carboplatin are the cornerstone of first-line chemotherapy for ovarian cancer. This compound has demonstrated anti-proliferative and pro-apoptotic effects in ovarian cancer cell lines.

Table 2: In Vitro Efficacy (IC50) Comparison in Ovarian Cancer Cell Lines (48h treatment)

CompoundOVCAR-3 (IC50 in µM)SK-OV-3 (IC50 in µM)Citation(s)
This compound 28.8929.94[4]
Cisplatin ~209.7 (24h)10.7 (24h)[5][6]
Carboplatin Not Available100[7]

Note: IC50 values can vary significantly between studies due to different experimental conditions. The data presented here is for comparative purposes and highlights the need for direct head-to-head studies.

Mechanism of Action: this compound in Ovarian Cancer

Similar to its action in lung cancer, this compound inhibits the EP300/PI3K/AKT signaling pathway in ovarian cancer cells.[4] This leads to the induction of apoptosis through the modulation of Bax, Bcl-2, and cleaved caspase-3.[4]

SALF_Ovarian_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion EP300 EP300 PI3K PI3K EP300->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes (Anti-apoptotic) Bax Bax AKT->Bax Inhibits (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces SalF This compound SalF->EP300 Inhibits

This compound mechanism in ovarian cancer.

Toxicity Profile

Table 3: Comparative Toxicity Data

CompoundModelKey FindingsCitation(s)
Salvianolic Acid A MiceLD50: 1161.2 mg/kg (i.v.)[8]
DogsMLD: 682 mg/kg; MNLD: 455 mg/kg (i.v.). NOAEL: 20 mg/kg in a 4-week study. Target organs: liver, kidneys, thymus.[8]
Salvianolic Acid B Healthy Volunteers (Phase 1)Generally well-tolerated. Adverse events included transient increases in liver enzymes and bilirubin. No serious adverse events reported.[2]
Sotorasib Clinical TrialsCommon adverse events: diarrhea, nausea, fatigue, hepatotoxicity.[9]
Adagrasib Clinical TrialsCommon adverse events: nausea, diarrhea, vomiting, fatigue.[10]
Cisplatin Clinical UseNephrotoxicity, neurotoxicity, ototoxicity, myelosuppression, nausea, and vomiting.[11]
Carboplatin Clinical UseMyelosuppression (thrombocytopenia, neutropenia), nausea, and vomiting. Less nephrotoxic and neurotoxic than cisplatin.[12]

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays
  • Cell Lines: A549 (NSCLC, KRAS G12S), OVCAR-3 (ovarian cancer), SK-OV-3 (ovarian cancer).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or standard drugs for 24, 48, or 72 hours.

  • Viability/Proliferation Assessment:

    • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • EdU Assay: Measures DNA synthesis to assess cell proliferation.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves.

In Vivo Xenograft Studies
  • Animal Models:

    • NSCLC: Athymic nude mice subcutaneously injected with A549 cells, or genetically engineered mouse models (e.g., KrasG12D mice).

    • Ovarian Cancer: Athymic nude mice subcutaneously or intraperitoneally injected with OVCAR-3 or SK-OV-3 cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal (i.p.) injection, while standard drugs are administered as per established protocols (e.g., oral gavage for KRAS inhibitors, i.p. for platinum agents).

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., A549, OVCAR-3) Treatment_vitro Treatment with This compound or Standard Drug CellCulture->Treatment_vitro Assays Viability, Proliferation, Apoptosis Assays Treatment_vitro->Assays IC50 IC50 Determination Assays->IC50 Xenograft Xenograft Model Establishment Treatment_vivo Drug Administration Xenograft->Treatment_vivo Monitoring Tumor Growth and Toxicity Monitoring Treatment_vivo->Monitoring Analysis Tumor Weight Analysis (TGI Calculation) Monitoring->Analysis

A representative experimental workflow.

Conclusion and Future Directions

This compound exhibits promising preclinical anti-cancer activity in KRAS-mutant NSCLC and ovarian cancer models, primarily by targeting the PI3K/AKT signaling pathway. While direct comparative data against standard therapies is lacking, the available evidence suggests that its efficacy warrants further investigation. Future research should focus on:

  • Direct Head-to-Head Preclinical Studies: Conducting studies that directly compare this compound with standard-of-care drugs in the same experimental models to provide a more definitive benchmark.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with standard KRAS inhibitors and platinum-based chemotherapies to enhance therapeutic outcomes and overcome drug resistance.

  • In-depth Toxicity Studies: Performing comprehensive in vivo toxicity studies specifically for this compound to establish its safety profile.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

The development of this compound as a potential cancer therapeutic is in its early stages, but the initial findings are encouraging. Rigorous and well-designed preclinical and subsequent clinical studies are essential to fully elucidate its therapeutic potential for patients with KRAS-mutant NSCLC and ovarian cancer.

References

A Head-to-Head Comparison of Salvianolic Acid F and Rosmarinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biochemical properties, mechanisms of action, and therapeutic potential of two prominent polyphenolic compounds.

This guide provides a comprehensive comparison of Salvianolic Acid F and rosmarinic acid, two naturally derived compounds with significant therapeutic promise. By presenting available quantitative data, detailed experimental protocols, and visual representations of their molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate their potential applications.

Biochemical and Physicochemical Properties

This compound and rosmarinic acid, while both polyphenolic acids, possess distinct chemical structures that underpin their unique biological activities. A summary of their key properties is presented below.

PropertyThis compoundRosmarinic Acid
Chemical Formula C₁₇H₁₄O₆C₁₈H₁₆O₈
Molar Mass 314.29 g/mol 360.31 g/mol
Source Primarily found in Salvia miltiorrhiza (Danshen)Found in a wide variety of plants, especially in the Lamiaceae family, such as rosemary, sage, and mint
General Bioactivity Known for its anticancer properties, particularly as a KRAS inhibitor, and antioxidant effects.Exhibits a broad range of biological activities, including antioxidant, anti-inflammatory, antiviral, antibacterial, and anticancer effects.

Comparative Efficacy: A Look at the Data

While direct head-to-head studies under identical experimental conditions are limited, a comparative analysis of their performance in key therapeutic areas can be extrapolated from existing literature.

Anticancer Activity

Both this compound and rosmarinic acid have demonstrated cytotoxic effects against various cancer cell lines. However, their potencies and mechanisms of action appear to differ significantly.

This compound: Research highlights its role as a KRAS inhibitor, a crucial target in many cancers.[1] It has shown particular efficacy against ovarian and lung cancer cells.

Cell LineCancer TypeIC₅₀ (µM)Reference
OVCAR-3Ovarian Cancer28.89[2]
SK-OV-3Ovarian Cancer29.94[2]

Rosmarinic Acid: Its anticancer effects are often attributed to its anti-inflammatory and antioxidant properties, primarily through the inhibition of the NF-κB pathway.[3][4][5][6][7][8]

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
HCT116, HT29, LoVo, RKO, SW480, SW620Colorectal Cancer100-200[3]

Note: A direct comparison of IC₅₀ values between this compound (in µM) and rosmarinic acid (in µg/mL) is not straightforward due to the different units and experimental contexts.

Antioxidant Activity

Both compounds are potent antioxidants, capable of scavenging free radicals.

This compound: While its antioxidant properties are acknowledged, specific IC₅₀ values from standardized assays like DPPH and ABTS are not as readily available in the reviewed literature.

Rosmarinic Acid: Its antioxidant capacity has been extensively studied.

AssayIC₅₀Reference
DPPH radical scavenging1.3 ± 0.1 µg/mL[9]
DPPH radical scavenging>95% inhibition at 100 µg/mL[4]
ABTS radical scavenging84.975 µg/ml[10]

Mechanisms of Action: Signaling Pathways

The distinct therapeutic effects of this compound and rosmarinic acid can be attributed to their modulation of different intracellular signaling pathways.

This compound: Targeting the EP300/PI3K/AKT Pathway

This compound has been shown to exert its anticancer effects in ovarian cancer by inhibiting the EP300/PI3K/AKT signaling pathway.[2][11] This pathway is crucial for cell proliferation, survival, and apoptosis. By downregulating this pathway, this compound can induce cancer cell death.

Salvianolic_Acid_F_Pathway cluster_cell Ovarian Cancer Cell SalF This compound EP300 EP300 SalF->EP300 inhibits PI3K PI3K EP300->PI3K activates AKT AKT PI3K->AKT phosphorylates pAKT p-AKT Apoptosis Apoptosis pAKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation promotes

Caption: this compound inhibits the EP300/PI3K/AKT pathway.

Rosmarinic Acid: Inhibition of the NF-κB Signaling Pathway

Rosmarinic acid demonstrates its anti-inflammatory and anticancer properties by targeting the NF-κB signaling pathway.[3][5][6][7][8] This pathway is a key regulator of inflammation, cell survival, and proliferation. Inhibition of NF-κB by rosmarinic acid leads to a reduction in pro-inflammatory cytokines and induction of apoptosis in cancer cells.

Rosmarinic_Acid_Pathway cluster_cell Colorectal Cancer Cell RA Rosmarinic Acid IKK IKK RA->IKK inhibits IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammation promotes Proliferation Cell Proliferation & Survival NFkB_nucleus->Proliferation promotes

Caption: Rosmarinic acid inhibits the NF-κB signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay) for this compound in Ovarian Cancer Cells

This protocol is based on the methodology used to determine the IC₅₀ of this compound in OVCAR-3 and SK-OV-3 cells.[2]

Workflow Diagram:

MTT_Assay_Workflow A Seed OVCAR-3 or SK-OV-3 cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of this compound (0-40 µM) B->C D Incubate for 48h C->D E Add MTT solution (5 mg/mL) and incubate for 4h D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 490 nm F->G H Calculate cell viability and IC₅₀ G->H

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Ovarian cancer cells (OVCAR-3 or SK-OV-3) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 48 hours. Cisplatin can be used as a positive control.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value is determined by plotting cell viability against the concentration of this compound.

Western Blot Analysis for NF-κB Pathway Inhibition by Rosmarinic Acid

This protocol outlines the general steps for assessing the effect of rosmarinic acid on the NF-κB pathway in colorectal cancer cells via Western blotting.[4][6]

Workflow Diagram:

Western_Blot_Workflow A Treat colorectal cancer cells with Rosmarinic Acid B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (e.g., anti-p-p65, anti-IκBα) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using ECL substrate F->G H Analyze band intensity G->H

Caption: General workflow for Western blot analysis.

Detailed Methodology:

  • Cell Treatment and Lysis: Colorectal cancer cells are treated with rosmarinic acid at various concentrations for a specified time. Cells are then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against proteins of the NF-κB pathway (e.g., phospho-p65, IκBα, and a loading control like GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

Conclusion

This compound and rosmarinic acid are both promising natural compounds with significant therapeutic potential. This compound demonstrates targeted anticancer activity, particularly as a KRAS inhibitor and a modulator of the EP300/PI3K/AKT pathway. Rosmarinic acid exhibits a broader spectrum of bioactivities, with its anti-inflammatory and anticancer effects being mediated, at least in part, through the inhibition of the NF-κB pathway.

While direct comparative data is still emerging, this guide provides a foundational understanding of their respective strengths and mechanisms of action. Further research, including head-to-head comparative studies, is warranted to fully elucidate their therapeutic potential and to determine their optimal applications in drug development.

References

Validating the Anticancer Effects of Salvianolic Acid F In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer effects of Salvianolic Acid F (SalF) with other related compounds and a targeted therapy, supported by experimental data from preclinical studies. The information is intended to assist researchers and drug development professionals in evaluating the potential of SalF as an anticancer agent.

Executive Summary

This compound, a derivative of Salvia miltiorrhiza, has demonstrated significant in vivo anticancer activity, particularly in models of KRAS-driven lung cancer. This guide compares the efficacy of SalF with Salvianolic Acid A (SAA) and Salvianolic Acid B (SAB) in different cancer models, and with zoldonrasib (RMC-9805), a targeted inhibitor of KRAS G12D. The presented data, extracted from published preclinical studies, highlights the potential of SalF as a novel therapeutic agent.

Comparative Efficacy of Salvianolic Acids and Zoldonrasib

The following tables summarize the quantitative data from in vivo studies, showcasing the effects of this compound and its comparators on tumor growth and other relevant metrics.

Table 1: In Vivo Efficacy of this compound in KRAS G12D Lung Cancer

Treatment GroupDosageAnimal ModelTumor Growth InhibitionKey Findings
ControlVehicleKRAS G12D Mutant Mice-Uninhibited tumor growth.
This compound 10 mg/kgKRAS G12D Mutant Mice48% reduction in tumor number and sizeSignificantly suppressed lung tumor growth.[1]
This compound 20 mg/kgKRAS G12D Mutant Mice64% reduction in tumor number and sizeDose-dependent inhibition of tumor growth.[1]

Table 2: In Vivo Efficacy of Salvianolic Acid A in Acute Myeloid Leukemia (AML)

Treatment GroupDosageAnimal ModelTumor Growth InhibitionKey Findings
ControlVehicleAML Xenograft Mouse Model-Progressive tumor growth.
Salvianolic Acid A 5 and 20 mg/kgAML Xenograft Mouse ModelSignificant inhibition of tumor growthDemonstrated pro-apoptotic and anti-tumor properties.[2][3]

Table 3: In Vivo Efficacy of Salvianolic Acid B in Breast Cancer

Treatment GroupDosageAnimal ModelTumor Growth InhibitionKey Findings
ControlVehicleMDA-MB-231 Xenograft Mouse Model-Uninhibited tumor growth.
Salvianolic Acid B Not SpecifiedMDA-MB-231 Xenograft Mouse ModelMarkedly inhibited tumor growthInduced ceramide-mediated apoptosis.[4]
ControlVehicleEhrlich Solid Carcinoma Mouse Model-Progressive tumor growth.
Salvianolic Acid B 25 mg/kgEhrlich Solid Carcinoma Mouse ModelSignificantly reduced tumor volumeIncreased median survival.[5][6]
CisplatinNot SpecifiedEhrlich Solid Carcinoma Mouse ModelSignificantly reduced tumor volumeComparable efficacy to SalB in reducing tumor volume.[5][6]

Table 4: Preclinical In Vivo Efficacy of Zoldonrasib (RMC-9805) in KRAS G12D-Driven Cancer Models

Treatment GroupDosageAnimal ModelTumor Growth InhibitionKey Findings
ControlVehicleSyngeneic MSS RAS mutant CRC mouse model-Progressive tumor growth.
Zoldonrasib (RMC-9805) + RMC-6236 Not SpecifiedSyngeneic MSS RAS mutant CRC mouse model60% complete regressionsCombination therapy showed significant tumor regression.[7]
Zoldonrasib (RMC-9805) Not SpecifiedKRAS G12D-driven immunocompetent mouse modelsSignificant antiproliferative activityProlonged progression-free survival.[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

This compound in KRAS G12D Lung Cancer Mouse Model
  • Animal Model: KRAS G12D mutant mice were used to model spontaneous lung adenocarcinoma.[8]

  • Cell Culture and Tumor Induction: Murine lung cancer cell lines derived from KrasG12D; Tp53−/− (KP) genetically engineered mouse models were utilized. For in vivo tumor formation, cells were implanted into the mice.

  • Drug Administration: this compound was administered to the mice at doses of 10 mg/kg and 20 mg/kg.[1] The specific route and frequency of administration would be detailed in the full study.

  • Tumor Measurement: Tumor number and size in the lungs were quantified at the end of the study to determine the extent of tumor inhibition.[1]

  • Data Analysis: Statistical analysis was performed to compare the tumor burden between the control and treatment groups.

Salvianolic Acid A in Acute Myeloid Leukemia (AML) Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) were used for the engraftment of human AML cells.

  • Cell Culture and Engraftment: Human AML cell lines (e.g., HL60) or patient-derived AML cells were cultured and then injected intravenously into the mice to establish the xenograft model.[2]

  • Drug Administration: Salvianolic Acid A was administered to the mice at doses of 5 and 20 mg/kg.[3] The specific route and frequency of administration would be detailed in the full study.

  • Tumor Burden Assessment: Tumor growth was monitored, likely through methods such as bioluminescent imaging for luciferase-transduced cells or by assessing the percentage of human AML cells in the bone marrow and peripheral blood via flow cytometry.[2]

  • Data Analysis: Tumor burden in the treatment groups was compared to the control group to evaluate the efficacy of SAA.

Salvianolic Acid B in Breast Cancer Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) were used for the study.

  • Cell Culture and Tumor Implantation: Human breast cancer cell lines, such as the triple-negative MDA-MB-231 or hormone receptor-positive MCF-7, were cultured. A specific number of cells were then implanted, typically subcutaneously, into the mammary fat pad of the mice to induce tumor formation.[4]

  • Drug Administration: Salvianolic Acid B was administered to the mice, for example, at a dose of 25 mg/kg intraperitoneally.[6]

  • Tumor Measurement: Tumor volume was measured regularly using calipers, and at the end of the study, tumors were excised and weighed.[4]

  • Data Analysis: Tumor growth curves and final tumor weights were compared between the treatment and control groups to determine the antitumor effect of SAB.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vivo anticancer studies.

SALF_Pathway SalF This compound KRAS_G12D KRAS G12D (Active) SalF->KRAS_G12D Inhibits PI3K PI3K KRAS_G12D->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Signaling pathway of this compound in KRAS G12D lung cancer.

Experimental_Workflow cluster_preparation Preparation cluster_experiment In Vivo Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture tumor_induction Tumor Induction/ Implantation cell_culture->tumor_induction animal_model Animal Model Preparation animal_model->tumor_induction treatment_groups Randomization into Treatment Groups tumor_induction->treatment_groups drug_administration Drug Administration (SalF, Comparators, Vehicle) treatment_groups->drug_administration monitoring Tumor Growth & Animal Health Monitoring drug_administration->monitoring data_collection Data Collection (Tumor Volume, Weight, etc.) monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Conclusion on Anticancer Efficacy statistical_analysis->conclusion

Caption: General experimental workflow for in vivo anticancer studies.

References

Assessing the Synergistic Potential of Salvianolic Acid F in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salvianolic Acid F (SAF), a water-soluble compound derived from Salvia miltiorrhiza, has garnered attention for its potential therapeutic effects, particularly in oncology. While research into its synergistic interactions with other compounds is still emerging, existing studies highlight its promise in combination therapies. This guide provides an objective comparison of SAF's performance alone and in combination, supported by available experimental data and an exploration of its underlying mechanisms.

Synergistic Effects of this compound with Ultrasound in Non-Small Cell Lung Cancer

Recent research has demonstrated a significant synergistic effect when combining this compound with ultrasound for the treatment of non-small cell lung cancer (NSCLC) cells. This combination has been shown to enhance the anti-proliferative, anti-migratory, and anti-invasive properties of SAF.

Quantitative Data Summary

The following table summarizes the comparative effects of this compound alone and in combination with ultrasound on the viability, migration, and invasion of H1299 and PC9 human NSCLC cell lines.

Treatment GroupH1299 Cell Viability (%)PC9 Cell Viability (%)H1299 Cell Migration (Wound Closure %)PC9 Cell Migration (Wound Closure %)H1299 Cell Invasion (Inhibition %)PC9 Cell Invasion (Inhibition %)
Control 1001000000
This compound (SAF) alone Significantly ReducedSignificantly ReducedSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
SAF + Ultrasound Further Significant ReductionFurther Significant ReductionMarkedly Enhanced InhibitionMarkedly Enhanced InhibitionMarkedly Enhanced InhibitionMarkedly Enhanced Inhibition

Note: Specific quantitative values from the source study are not provided in the abstract. The table reflects the qualitative descriptions of "significant" and "markedly enhanced" effects as reported.

Experimental Protocols

Cell Culture and Treatment: Human non-small cell lung cancer cell lines H1299 and PC9 were cultured in appropriate media. Cells were treated with this compound alone or in combination with ultrasound exposure.

Cell Viability Assay (CCK-8): Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. This colorimetric assay measures the activity of dehydrogenases in viable cells.

Wound Healing Assay: To evaluate cell migration, a scratch wound healing assay was performed. A "wound" was created in a confluent monolayer of cells, and the rate of closure was monitored over time in the presence of the different treatments.

Transwell Invasion Assay: The invasive potential of the cancer cells was determined using a Transwell assay. Cells were seeded in the upper chamber of a Matrigel-coated insert, and the number of cells that invaded through the matrix to the lower chamber was quantified.

RNA Sequencing and Western Blotting: To elucidate the underlying molecular mechanisms, changes in gene expression were analyzed using RNA sequencing. These findings were then validated at the protein level through Western blotting, which detects specific proteins in a sample.

Gene Silencing: The functional involvement of key genes, such as CXCL5, was confirmed using small interfering RNA (siRNA) to silence their expression and observe the resulting effects on the cancer cells.

Signaling Pathway: SAF and Ultrasound Synergy

The synergistic effect of this compound and ultrasound in NSCLC is attributed to the downregulation of the CXCL5/Wnt/β-catenin signaling pathway. SAF, with its delivery enhanced by ultrasound, inhibits the expression of CXCL5. This, in turn, suppresses downstream components of the Wnt/β-catenin pathway, including Wnt5α and β-catenin, leading to reduced cancer cell proliferation and metastasis.

G cluster_0 Ultrasound-Enhanced Delivery cluster_1 Signaling Cascade cluster_2 Cellular Response Ultrasound Ultrasound SAF This compound Ultrasound->SAF CXCL5 CXCL5 SAF->CXCL5 Inhibits Wnt5a Wnt5a CXCL5->Wnt5a Activates beta_catenin β-catenin Wnt5a->beta_catenin Activates Proliferation Proliferation beta_catenin->Proliferation Metastasis Metastasis beta_catenin->Metastasis

Caption: Synergistic action of SAF and ultrasound on the CXCL5/Wnt/β-catenin pathway.

This compound as a Novel KRAS G12D Inhibitor

Independent of synergistic combinations, this compound has been identified as a promising inhibitor of the KRAS G12D mutation, a common driver in lung cancer. This discovery opens up potential avenues for combination therapies with other targeted agents.

Mechanism of Action

This compound has been shown to have a high binding affinity for the KRAS G12D mutant protein. This interaction is believed to decrease the stability of the KRAS G12D protein, promoting its degradation. The subsequent reduction in active KRAS G12D leads to the inhibition of downstream signaling pathways, primarily the PI3K/AKT pathway, which is crucial for cell survival and proliferation. By suppressing this pathway, SAF promotes apoptosis in cancer cells.[1]

Signaling Pathway: SAF as a KRAS G12D Inhibitor

The inhibitory action of this compound on KRAS G12D and the subsequent suppression of the PI3K/AKT signaling pathway is a key mechanism in its anticancer activity. This pathway is a critical regulator of cell growth, proliferation, and survival.

G SAF This compound KRAS_G12D KRAS G12D SAF->KRAS_G12D Inhibits PI3K PI3K KRAS_G12D->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes

Caption: Inhibition of the KRAS/PI3K/AKT pathway by this compound.

Future Outlook and Potential Synergistic Combinations

While direct experimental evidence for the synergistic effects of this compound with other chemical compounds is currently limited, its known mechanisms of action suggest strong potential for future combination therapies.

  • Combination with other KRAS Inhibitors: For tumors harboring the KRAS G12D mutation, combining SAF with other emerging KRAS inhibitors could offer a multi-pronged attack to overcome potential resistance mechanisms.

  • Combination with PI3K/AKT/mTOR Inhibitors: Given that SAF inhibits the PI3K/AKT pathway, combining it with other drugs that target this pathway at different nodes could lead to a more profound and durable anti-cancer response.

  • Combination with Wnt/β-catenin Pathway Inhibitors: The demonstrated effect of SAF on the Wnt/β-catenin pathway suggests that it could be effectively combined with targeted inhibitors of this signaling cascade to enhance therapeutic efficacy, particularly in cancers where this pathway is aberrantly activated.

Further preclinical and clinical studies are warranted to explore these potential synergistic combinations and to fully elucidate the therapeutic value of this compound in oncology.

References

A Preclinical Meta-Analysis of Salvianolic Acid F in Oncology: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Salvianolic Acid F (SalF), a derivative of the traditional Chinese medicine Salvia miltiorrhiza, has emerged as a promising preclinical candidate for cancer therapy, particularly for tumors harboring KRAS mutations.[1] This guide provides a comprehensive meta-analysis of the available preclinical data on this compound, offering a comparative perspective against other investigational KRAS G12D inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of SalF's potential and to guide future research directions.

Note: As of the current date, no clinical trial data for this compound is publicly available. The analysis is therefore based exclusively on preclinical in vitro and in vivo studies.

Comparative Analysis of Preclinical Efficacy

The preclinical antitumor activity of this compound has been primarily investigated in non-small cell lung cancer (NSCLC) and ovarian cancer models. A key mechanism of action is its ability to inhibit the KRAS G12D mutation, a common driver in various cancers.[1] The following tables summarize the quantitative data from these studies and provide a comparison with other preclinical and clinical-stage KRAS G12D inhibitors.

In Vitro Cytotoxicity
CompoundCell LineCancer TypeIC50 (µM)Citation(s)
This compound A549 (KRAS G12S)Non-Small Cell Lung Cancer41.18 (24h), 35.17 (48h)
OE-KRAS A549 (KRAS G12D overexpression)Non-Small Cell Lung Cancer36.55 (24h), 29.33 (48h)
OVCAR-3Ovarian Cancer28.89
SK-OV-3Ovarian Cancer29.94
MRTX1133AsPC-1 (KRAS G12D)Pancreatic CancerPotent (specific values not publicly disclosed)[2][3]
VS-7375 (GFH375)Multiple KRAS G12D cell linesVariousPotent (specific values not publicly disclosed)[2][4]
RMC-9805Multiple KRAS G12D cell linesVariousPotent (specific values not publicly disclosed)[5]
In Vivo Antitumor Activity
CompoundAnimal ModelCancer TypeTreatment RegimenKey OutcomesCitation(s)
This compound A549 xenografts in nude miceNon-Small Cell Lung Cancer10-20 mg/kg, i.p., daily for 15 daysSignificant inhibition of tumor growth
KrasG12D miceNon-Small Cell Lung Cancer10-20 mg/kg, i.p., every 2 days for 40 daysSignificant reduction in the number and size of lung tumors[1]
MRTX1133PDAC cell line xenograftsPancreatic CancerNot specifiedSignificant anti-tumor activity, with tumor regression in 8 of 11 models[3]
VS-7375 (GFH375)Mouse modelsPancreatic and Colorectal CancerNot specifiedEffective tumor growth inhibition[5]
RMC-9805Animal modelsPancreatic and Non-Small Cell Lung CancerNot specifiedTumor growth suppression as a monotherapy[5]

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. Preclinical studies have identified the PI3K/AKT pathway as a critical downstream target of SalF's KRAS inhibitory activity.[1]

PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the phosphorylation of PI3K and AKT, leading to the suppression of this pro-survival pathway. This inhibition, in turn, promotes apoptosis in cancer cells.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS KRAS G12D RTK->RAS PI3K PI3K RAS->PI3K SalF This compound SalF->RAS Inhibition AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation AKT->CellGrowth

This compound inhibits the KRAS-PI3K-AKT signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

Cell Viability Assay
  • Method: MTT assay.

  • Procedure: Cancer cell lines (A549, OE-KRAS A549, OVCAR-3, SK-OV-3) were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of this compound for 24 or 48 hours. MTT solution was then added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 values.

Apoptosis Assay
  • Method: Western Blot for apoptosis-related proteins.

  • Procedure: Cells treated with this compound were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was incubated with primary antibodies against apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2, followed by incubation with a secondary antibody. Protein bands were visualized using an imaging system.

In Vivo Tumor Xenograft Studies
  • Animal Model: Nude mice.

  • Procedure: A549 human lung cancer cells were subcutaneously injected into the flanks of nude mice. Once tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered intraperitoneally at doses of 10 or 20 mg/kg daily for 15 days. Tumor volume was measured regularly to assess treatment efficacy.

KrasG12D Mouse Model
  • Animal Model: Genetically engineered KrasG12D mice.

  • Procedure: These mice spontaneously develop lung tumors driven by the KRAS G12D mutation. Treatment with this compound (10 or 20 mg/kg, i.p., every 2 days for 40 days) was initiated at a specific age. At the end of the treatment period, lungs were harvested, and the number and size of tumors were quantified.

Comparison with Alternatives

The development of KRAS inhibitors is a highly active area of cancer research. Several companies are developing inhibitors targeting the KRAS G12D mutation, which is prevalent in pancreatic, colorectal, and lung cancers.

  • MRTX1133 (Mirati Therapeutics): A non-covalent, selective KRAS G12D inhibitor that has shown significant tumor regression in preclinical pancreatic cancer models.[3] It is currently in early-phase clinical trials.

  • VS-7375 (GFH375) (Verastem Oncology and GenFleet Therapeutics): An oral KRAS G12D inhibitor that has demonstrated compelling efficacy in preclinical models and early clinical data in advanced NSCLC.[2][4]

  • RMC-9805 (Revolution Medicines): A KRAS G12D(ON) inhibitor that has shown preclinical tumor growth suppression in pancreatic and non-small cell lung cancer models and is currently in a Phase 1 clinical trial.[5]

While this compound shows promise in preclinical models, these alternative agents are further along the drug development pipeline, with some already in clinical evaluation. The preclinical data for SalF is encouraging, but further studies are needed to fully understand its therapeutic potential and to determine if it can progress to clinical trials.

Conclusion and Future Directions

This compound is a novel, natural product-derived KRAS G12D inhibitor with demonstrated preclinical anti-cancer activity. Its mechanism of action involves the suppression of the PI3K/AKT signaling pathway, leading to apoptosis. The available data, while promising, is limited to in vitro and in vivo animal models. To advance the development of this compound as a potential cancer therapeutic, the following steps are recommended:

  • Initiation of Investigational New Drug (IND)-enabling studies: These studies are required to assess the safety and toxicology of this compound before it can be tested in humans.

  • Pharmacokinetic and pharmacodynamic studies: A thorough understanding of how the drug is absorbed, distributed, metabolized, and excreted is essential.

  • Head-to-head preclinical studies: Direct comparative studies against other KRAS G12D inhibitors would provide a clearer picture of its relative efficacy.

  • Exploration of combination therapies: Investigating the potential synergistic effects of this compound with other anti-cancer agents could enhance its therapeutic efficacy.

The journey from a promising preclinical compound to an approved drug is long and challenging. However, the unique properties of this compound warrant further investigation to determine its ultimate role in the landscape of KRAS-targeted cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Salvianolic Acid F in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Salvianolic Acid F, a polyphenolic acid compound. While specific disposal guidelines for this compound are not extensively documented, a comprehensive approach based on its chemical properties as a phenolic acid and general best practices for laboratory chemical waste management is outlined below.

Core Principles for Chemical Waste Management

The fundamental principle for the disposal of any laboratory chemical is to prevent its release into the environment. This involves adherence to local, state, and federal regulations governing hazardous waste. All chemical waste must be collected and disposed of through an approved hazardous waste program.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C17H14O6[][2]
Molecular Weight 314.29 g/mol [2]
Solubility Soluble in DMSO[]
Stability Phenolic hydroxyl groups are prone to oxidation. Unstable at high temperatures and in the presence of humidity, strong bases, and oxidants.[3][4][5]

Step-by-Step Disposal Protocol for this compound

The following procedure provides a step-by-step guide for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable choice for incidental contact).

2. Waste Collection:

  • Solid Waste: Collect pure this compound powder and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Given its solubility in DMSO, ensure the container is compatible with organic solvents. Do not mix with other incompatible waste streams.

3. Labeling of Waste Containers:

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name ("this compound") and any solvents present. List all components of a mixture.

  • Indicate the approximate concentration or quantity of the waste.

  • Include the date of waste generation and the name of the principal investigator or laboratory contact.

4. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure containers are tightly sealed to prevent spills or the release of vapors.

  • Store away from incompatible materials, such as strong oxidizing agents, which could react with the phenolic structure of this compound.

5. Waste Disposal Request:

  • Once the waste container is full (typically around 90% capacity), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Follow your institution's specific procedures for waste pickup and documentation.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

  • Avoid Inactivation Attempts without Verification: While salvianolic acids are known to degrade under certain conditions (e.g., high pH, presence of oxidizing agents), the degradation products may also be hazardous. Without a validated and approved inactivation protocol, do not attempt to neutralize or treat the waste in the laboratory.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Salvianolic_Acid_F_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe collect_solid Collect Solid Waste in Designated Container ppe->collect_solid collect_liquid Collect Liquid Waste in Designated Container ppe->collect_liquid label_waste Label Container: 'Hazardous Waste', Contents, Date, Contact collect_solid->label_waste collect_liquid->label_waste store_waste Store in Secure, Ventilated Area label_waste->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup end End: EHS Collects Waste for Proper Disposal request_pickup->end

Caption: A flowchart outlining the procedural steps for the safe collection, labeling, storage, and disposal of this compound waste in a laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.